Ibuprofen isobutanolammonium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
67190-45-8 |
|---|---|
Molecular Formula |
C17H29NO3 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2.C4H11NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-4(2,5)3-6/h4-7,9-10H,8H2,1-3H3,(H,14,15);6H,3,5H2,1-2H3 |
InChI Key |
QEYXCMAFPIGBID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(C)(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ibuprofen Isobutanolammonium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of ibuprofen (B1674241) isobutanolammonium, a salt of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The formation of this salt aims to improve the physicochemical properties of the parent drug, primarily its aqueous solubility.
Synthesis of Ibuprofen Isobutanolammonium
The synthesis of this compound is a straightforward acid-base reaction involving the protonation of an amino alcohol, 2-amino-2-methyl-1-propanol (B13486) (isobutanolamine), by the carboxylic acid group of ibuprofen.[1]
Reaction Scheme
Ibuprofen + 2-Amino-2-methyl-1-propanol → this compound
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is outlined below[1]:
Materials:
-
Ibuprofen (racemic, purity ≥98%)
-
2-Amino-2-methyl-1-propanol
-
n-hexane
Procedure:
-
Dissolve a specific molar quantity of ibuprofen in n-hexane with stirring.
-
Slowly add an equimolar amount of 2-amino-2-methyl-1-propanol dropwise to the ibuprofen solution.
-
Continue stirring the mixture for a designated period (e.g., 1 hour) to allow for the salt formation to complete.
-
A precipitate of this compound will form.
-
Filter the precipitate from the solution.
-
Dry the collected salt in an oven at a suitable temperature (e.g., 70 °C).
-
Store the dried this compound salt in a desiccator over a drying agent like calcium chloride until further analysis.
Synthesis Workflow Diagram
Physicochemical Characterization
A comprehensive characterization of the synthesized this compound salt is crucial to confirm its formation and evaluate its properties.
Data Summary
| Property | Ibuprofen | This compound | Reference |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₇H₂₉NO₃ | |
| Molecular Weight | 206.28 g/mol | 295.42 g/mol | |
| Melting Point (Onset) | 75.38 °C | 133.69 °C | [1] |
| Melting Point (Peak) | 78.95 °C | 136.88 °C | [1] |
| Decomposition (Onset) | ~125 °C | ~110 °C | [1] |
| Aqueous Solubility | 0.021 mg/mL | Significantly higher than ibuprofen | [2] |
Experimental Protocols for Characterization
-
Instrument: PerkinElmer Pyris 6 or similar.
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample into a crimped aluminum pan.
-
Analysis Conditions: Heat the sample from 30 °C to 250 °C at a heating rate of 10 °C/min.[1]
-
Expected Results: A sharp endothermic peak corresponding to the melting point of the compound. The melting point of the salt is expected to be significantly different from that of ibuprofen, confirming the formation of a new chemical entity.[1]
-
Instrument: Shimadzu DTG-60H or similar.
-
Sample Preparation: Place a known amount of the sample in an aluminum pan.
-
Analysis Conditions: Heat the sample under a nitrogen atmosphere with a flow rate of 30 mL/min.[1]
-
Expected Results: The TGA curve will show the weight loss of the sample as a function of temperature, indicating its thermal stability and decomposition profile.
-
Instrument: PerkinElmer Spectrum 2 or similar.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.
-
Analysis Conditions: Scan the sample in the region of 4000–600 cm⁻¹.[1]
-
Expected Results: The FT-IR spectrum of the salt will show characteristic changes compared to the spectra of ibuprofen and 2-amino-2-methyl-1-propanol. Key changes include the disappearance of the broad O-H stretch of the carboxylic acid in ibuprofen and the appearance of bands corresponding to the ammonium (B1175870) ion and changes in the carboxylate region.[1]
Table of Key FT-IR Peaks:
| Functional Group | Ibuprofen Wavenumber (cm⁻¹) | This compound Salt Wavenumber (cm⁻¹) | Vibration Mode | Reference |
| Carboxylic Acid O-H | 3200-2500 (broad) | Absent | Stretching | [1] |
| Carboxylic Acid C=O | 1720.63 | Shifted (e.g., to lower wavenumbers) | Stretching | [1] |
| Carboxylate Anion (COO⁻) | - | Present (asymmetric and symmetric stretches) | Stretching | |
| Ammonium (N-H) | - | Present (superimposed on O-H of alcohol) | Stretching | [1] |
| Alcohol O-H | - | 3600-3200 (broad) | Stretching | [1] |
-
Instrument: Shimadzu LabX or similar.
-
Analysis Conditions: Run at 40 kV and 30 mA using monochromatic CuKα radiation. Scan the samples between 5° and 60° (2θ).[1]
-
Expected Results: The PXRD pattern of this compound will be distinct from that of crystalline ibuprofen, indicating the formation of a new crystalline salt rather than a simple physical mixture or a co-crystal.[1]
-
¹H NMR: Shifts in the protons adjacent to the carboxylic acid group of ibuprofen and the appearance of signals corresponding to the isobutanolammonium cation.
-
¹³C NMR: A shift in the carbonyl carbon signal of the carboxylic acid group in ibuprofen upon salt formation.
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Ibuprofen, the active component of the salt, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4]
Signaling Pathway Diagram
COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[3] By inhibiting both enzymes, ibuprofen reduces the production of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[4]
Conclusion
The synthesis of this compound presents a viable strategy to enhance the aqueous solubility of ibuprofen, a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability). The straightforward synthesis and the resulting salt's distinct physicochemical properties, as confirmed by various analytical techniques, make it an attractive candidate for formulation development, potentially leading to improved bioavailability and faster onset of action. The mechanism of action remains that of the parent ibuprofen molecule, through the well-established inhibition of the COX enzymes. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development and pharmaceutical sciences.
References
Synthesis of Ibuprofen Isobutanolammonium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of ibuprofen (B1674241) isobutanolammonium salt. The formation of this salt is a strategic approach to enhance the aqueous solubility of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Enhanced solubility can potentially lead to improved bioavailability and faster onset of therapeutic action.
Synthesis of Ibuprofen Isobutanolammonium Salt
The synthesis of this compound salt is achieved through a straightforward acid-base reaction between ibuprofen and 2-amino-2-methyl-propan-1-ol (isobutanolamine).[1] This reaction results in the formation of a 1:1 salt, which precipitates from a non-polar solvent.[1]
Reaction Scheme
The reaction involves the protonation of the amine group of isobutanolamine by the carboxylic acid group of ibuprofen, forming the corresponding ammonium (B1175870) carboxylate salt.
Caption: Reaction scheme for the synthesis of this compound salt.
Experimental Protocol
The following protocol is based on established laboratory procedures for the synthesis of this compound salt.[1]
Materials:
-
Ibuprofen (10 mmol)
-
2-Amino-2-methyl-propan-1-ol (10 mmol)
-
n-Hexane (40 mL)
Equipment:
-
Magnetic stirrer
-
Beaker or flask
-
Dropping funnel or pipette
-
Filtration apparatus (e.g., Büchner funnel)
-
Oven
-
Desiccator with calcium chloride
Procedure:
-
Dissolve 10 mmol of ibuprofen in 40 mL of n-hexane in a beaker or flask equipped with a magnetic stirrer.
-
Stir the solution continuously.
-
Slowly add 10 mmol of 2-amino-2-methyl-propan-1-ol dropwise to the ibuprofen solution.
-
Continue stirring the mixture for 1 hour. A precipitate of the this compound salt will form.
-
Filter the precipitate using a filtration apparatus.
-
Dry the collected salt in an oven at 70 °C.
-
Store the dried salt in a desiccator over calcium chloride until further analysis.
Caption: Experimental workflow for the synthesis.
Physicochemical Characterization
The synthesized this compound salt can be characterized using various analytical techniques to confirm its formation and determine its physical properties.
Thermal Analysis
Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), is crucial for confirming the formation of the salt and evaluating its thermal stability. The DSC curve of the salt will show a distinct melting endotherm that is different from that of pure ibuprofen.[1]
| Compound | Onset of Melting (°C) | Peak Melting Point (°C) |
| Ibuprofen | 75.38[1] | 78.95[1] |
| This compound Salt | 133.69[1] | 136.88[1] |
Spectroscopic Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the ionic interaction between ibuprofen and isobutanolamine. The formation of the salt is indicated by changes in the characteristic vibrational bands of the carboxylic acid and amine groups.[1] Key spectral features include:
-
The disappearance of the broad O-H stretching band of the carboxylic acid in ibuprofen.
-
The appearance of a broad NH3+ stretching band in the salt.
-
The presence of asymmetric and symmetric bending vibrations for the NH3+ group.
-
A strong absorption from the carboxylate anion (COO-).[1]
Powder X-ray Diffraction (PXRD)
PXRD analysis is employed to confirm that the product is a salt and not a co-crystal of ibuprofen. The diffraction pattern of the synthesized salt will be distinctly different from the patterns of the individual starting materials.[2]
Solubility Profile
A primary motivation for preparing the isobutanolammonium salt of ibuprofen is to improve its aqueous solubility. The solubility of the salt is significantly higher than that of the parent drug.[1]
| Compound | Solubility in Water (mg/mL) |
| Ibuprofen | 0.021[1] |
| This compound Salt | 315.201[1] |
This substantial increase in solubility highlights the potential of this salt form for pharmaceutical formulations where rapid dissolution and absorption are desired.
Logical Relationship of Synthesis and Characterization
The overall process from synthesis to characterization follows a logical progression to ensure the successful formation and verification of the desired salt.
Caption: Logical flow from synthesis to characterization.
Conclusion
The synthesis of this compound salt presents a viable and effective method for significantly enhancing the aqueous solubility of ibuprofen. The straightforward synthesis protocol, coupled with clear evidence of salt formation from thermal, spectroscopic, and diffraction analyses, makes this an attractive approach for the development of new ibuprofen formulations with potentially improved pharmacokinetic profiles. The dramatic increase in water solubility suggests that this salt form could offer advantages in terms of faster dissolution and absorption, which are critical for rapid pain relief. Further in-vivo studies are warranted to fully elucidate the therapeutic benefits of this enhanced solubility.
References
An In-depth Technical Guide to the Physicochemical Properties of Ibuprofen Isobutanolammonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is characterized by its poor aqueous solubility, which can limit its formulation and bioavailability. The formation of salts is a common strategy to overcome this challenge. This technical guide provides a comprehensive overview of the physicochemical properties of ibuprofen isobutanolammonium, a salt of ibuprofen formed with 2-amino-2-methyl-1-propanol (B13486). This document details the synthesis, thermal analysis, spectroscopic characterization, and solubility of this salt, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams are provided to illustrate the experimental workflow for its synthesis and characterization.
Introduction
Ibuprofen is a BCS Class II drug, exhibiting high permeability but low solubility, which can lead to variable absorption and bioavailability.[1] Salt formation is a well-established method to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability, without altering its intrinsic pharmacological activity.[2][3] this compound is a salt developed to enhance the properties of the parent ibuprofen molecule.[1][2] This guide serves as a technical resource for researchers and professionals involved in drug development, providing detailed information on the key physicochemical characteristics of this salt.
Physicochemical Properties
The formation of the isobutanolammonium salt significantly alters the physicochemical properties of ibuprofen. A summary of these properties is presented below.
General Properties
| Property | Value | Reference |
| Chemical Name | 2-amino-2-methylpropan-1-ol;2-[4-(2-methylpropyl)phenyl]propanoic acid | [4] |
| Molecular Formula | C₁₇H₂₉NO₃ | [4] |
| Molecular Weight | 295.4 g/mol | [4] |
Thermal Properties
Thermal analysis is crucial for understanding the stability and physical state of a pharmaceutical salt.
| Property | Value | Reference |
| Melting Point (DSC) | Onset: 133.69 °C, Peak: 136.88 °C | [3] |
| Thermal Stability (TGA) | Less stable than ibuprofen, with decomposition onset at 110 °C | [3] |
Solubility
The formation of the isobutanolammonium salt has been shown to improve the aqueous solubility of ibuprofen.[1][2]
| Solvent | Solubility | Reference |
| Aqueous Media | Improved solubility compared to ibuprofen | [1][2] |
Spectroscopic Properties
Spectroscopic analysis confirms the formation of the salt and provides structural information.
| Technique | Key Observations | Reference |
| FTIR Spectroscopy | - Absence of the broad O-H stretch of the carboxylic acid (present in ibuprofen around 3200-2500 cm⁻¹).- Shift of the carbonyl (C=O) stretching vibration from ~1721 cm⁻¹ in ibuprofen to lower wavenumbers, indicative of carboxylate salt formation.- Presence of bands corresponding to the isobutanolammonium cation, including N-H and C-N stretching vibrations. | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
Objective: To synthesize the isobutanolammonium salt of ibuprofen.
Materials:
-
Ibuprofen
-
2-amino-2-methyl-1-propanol (isobutanolamine)
-
Suitable solvent (e.g., ethanol, methanol)
-
Magnetic stirrer and heating plate
-
Round bottom flask
-
Condenser
-
Crystallization dish
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Dissolve equimolar amounts of ibuprofen and 2-amino-2-methyl-1-propanol in a minimal amount of the chosen solvent in a round bottom flask.
-
Stir the solution at room temperature for a specified period (e.g., 2-4 hours) to allow for the acid-base reaction to complete. Gentle heating may be applied to facilitate dissolution and reaction.
-
Monitor the reaction completion by techniques such as Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid or viscous oil is then subjected to crystallization. This can be achieved by dissolving the product in a minimal amount of a hot solvent and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the synthesized salt in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal behavior of the synthesized salt.
Instrument: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of the this compound salt into an aluminum DSC pan.
-
Hermetically seal the pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C).
-
Maintain a constant flow of an inert gas, such as nitrogen (e.g., 30 mL/min), throughout the experiment to provide an inert atmosphere.[3]
-
Record the heat flow as a function of temperature. The melting point is determined from the onset and peak of the endothermic event on the resulting thermogram.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the salt.
Instrument: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Accurately weigh 5-10 mg of the this compound salt into a TGA pan (e.g., aluminum or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).
-
Maintain a constant flow of an inert gas, such as nitrogen (e.g., 30 mL/min), during the analysis.[3]
-
Record the weight loss of the sample as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the formation of the salt and identify characteristic functional groups.
Instrument: A Fourier-Transform Infrared Spectrometer.
Procedure (Potassium Bromide - KBr Pellet Method):
-
Thoroughly grind a small amount of the this compound salt (approximately 1-2 mg) with about 100-200 mg of dry, spectroscopy-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder into a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).[3]
-
Analyze the resulting spectrum for the presence and absence of key vibrational bands to confirm salt formation.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound salt
-
Selected solvent (e.g., distilled water, phosphate (B84403) buffer of a specific pH)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
A suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC)
Procedure:
-
Add an excess amount of the this compound salt to a known volume of the solvent in a sealed container (e.g., a screw-capped vial or flask).
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) in a thermostatically controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with the solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the solubility of the salt in the chosen solvent, typically expressed in mg/mL or mol/L.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
The conversion of ibuprofen to its isobutanolammonium salt presents a viable strategy to enhance its physicochemical properties, particularly its aqueous solubility. This technical guide has summarized the key physicochemical data available for this compound and provided detailed experimental protocols for its synthesis and characterization. The information and methodologies presented herein are intended to support further research and development efforts in the formulation of ibuprofen with improved biopharmaceutical attributes. Further studies to quantify the solubility in various biorelevant media and to fully elucidate the solid-state properties would be beneficial for a complete understanding of this salt's potential in drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate | Semantic Scholar [semanticscholar.org]
- 3. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 4. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate [ouci.dntb.gov.ua]
An In-depth Technical Guide on the Mechanism of Action of Ibuprofen Isobutanolammonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen (B1674241) isobutanolammonium is a salt formulation of the well-established nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. This document provides a comprehensive overview of its mechanism of action, focusing on its pharmacodynamic and pharmacokinetic properties. The primary mechanism of action for ibuprofen isobutanolammonium is identical to that of ibuprofen, involving the non-selective inhibition of cyclooxygenase (COX) enzymes. The isobutanolammonium salt moiety enhances the aqueous solubility of ibuprofen, a key physicochemical property that can lead to a more rapid onset of action, particularly in topical formulations. This guide will delve into the molecular pathways, present available quantitative data, detail relevant experimental protocols, and provide visualizations to elucidate the therapeutic effects of this compound.
Introduction
Ibuprofen is a cornerstone of pain and inflammation management, widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, its low aqueous solubility can be a limiting factor in certain formulations and clinical applications.[2][3] this compound has been developed to address this limitation. As a salt, it readily dissociates in aqueous environments, a characteristic that is particularly advantageous for topical and mucosal administration where rapid dissolution and local availability are desired.[4][5][6] This guide will explore the core mechanism of action of this compound, with a focus on the molecular interactions and physiological consequences that underpin its therapeutic efficacy.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
The primary mechanism of action of ibuprofen, and by extension this compound, is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1]
Signaling Pathway of COX Inhibition
The inflammatory cascade leading to prostaglandin synthesis and the inhibitory action of ibuprofen are depicted in the following signaling pathway diagram.
Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
By inhibiting both COX-1 and COX-2, ibuprofen reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects. The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation, as COX-1 is involved in producing prostaglandins that protect the stomach lining.[1]
Quantitative Data
Solubility
| Compound | Aqueous Solubility | Reference |
| Ibuprofen | < 1 mg/mL | [2] |
| This compound | Described as a soluble salt that completely dissociates in aqueous solution | [4][5][6] |
Pharmacokinetics of Topical Administration
For the topical (vaginal) application of this compound, systemic absorption is minimal.[4] This localized action is beneficial for treating conditions like vulvovaginitis while minimizing systemic side effects.
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 0.2–0.3 µg/mL (at 2 hours post-administration) | [4] |
| Systemic Absorption | Considered almost absent | [4] |
For comparison, the pharmacokinetic parameters of other topical and oral ibuprofen formulations are presented below.
| Formulation | Dose | Cmax | Tmax | Reference |
| Topical Ibuprofen Patch | 200 mg (daily for 5 days) | 514 ng/mL | 20 hours (on day 5) | [7] |
| Topical 5% Ibuprofen Gel | 500 mg (occluded for 2h) | 7.1 ± 4.4 µg/mL | 2.4 ± 0.8 h | [8][9] |
| Oral Ibuprofen Tablets | 400 mg | 36.7 ± 7.5 µg/mL | 1.1 ± 0.8 h | [8][9] |
| Oral Ibuprofen Arginine | 200 mg | 125.1% of standard ibuprofen | 0.42 h | [10] |
| Oral Solubilized Ibuprofen Capsule | 200 mg | 119.1% of standard ibuprofen | 0.5 h | [10] |
| Standard Oral Ibuprofen | 200 mg | - | 1.25 h | [10] |
In Vitro COX Inhibition
The inhibitory activity of ibuprofen against COX-1 and COX-2 is quantified by the half-maximal inhibitory concentration (IC50). It is important to note that the following data is for ibuprofen, as specific IC50 values for this compound were not found in the reviewed literature. Given that the salt dissociates to the active ibuprofen moiety, these values are considered representative of its intrinsic activity.
| Enzyme | IC50 (µM) | Assay System | Reference |
| COX-1 | 12 | Human peripheral monocytes | [11][12] |
| COX-2 | 80 | Human peripheral monocytes | [11][12] |
| COX-1 | 2.6 | Human recombinant | [13] |
| COX-2 | 1.3 | Human recombinant | [13] |
The ratio of COX-1/COX-2 IC50 values indicates the selectivity of the drug. For ibuprofen, this ratio suggests it is a non-selective COX inhibitor.
Clinical Efficacy in Vulvovaginitis
Clinical trials have demonstrated the efficacy of topical this compound in the treatment of vulvovaginitis.[4][5][6][14]
| Symptom/Sign | Treatment | Outcome | Reference |
| Itching, Pain, Burning, Leucorrhea, Erythema, Redness | This compound vs. Placebo (7 days) | Statistically significant reduction compared to placebo | [4] |
| Subjective (burning, itching) and Objective (erythema, edema) Symptoms | This compound vs. Benzydamine HCl (7 days) | More rapid reduction of symptoms with this compound, particularly by day 3 (p < 0.01) | [4] |
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay is a widely used method to determine the inhibitory activity of NSAIDs on COX-1 and COX-2 in a physiologically relevant ex vivo system.[15][16]
Experimental Workflow
Caption: Workflow for determining COX-1 and COX-2 inhibition using a human whole blood assay.
Detailed Methodology:
-
Blood Collection: Draw venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks. Collect the blood into tubes containing an anticoagulant (e.g., heparin).[15]
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquot 1 mL of whole blood into tubes.
-
Add various concentrations of ibuprofen (or the test compound) or vehicle control.
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, in the serum using a specific enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquot 1 mL of heparinized whole blood into tubes.
-
Add various concentrations of ibuprofen (or the test compound) or vehicle control.
-
Add lipopolysaccharide (LPS) to induce the expression of COX-2.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to obtain plasma.
-
Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using a specific ELISA or LC-MS/MS.[15]
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration to generate dose-response curves.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition, for both COX-1 and COX-2 from these curves.[15]
-
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and widely used animal model for evaluating the anti-inflammatory activity of new compounds.[17][18][19][20][21]
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Methodology:
-
Animals: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.[17][21]
-
Dosing: Administer the test compound (e.g., this compound), a reference NSAID (e.g., ibuprofen or indomethacin), or the vehicle control orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.[17][21]
-
Induction of Edema: Measure the initial volume of the right hind paw of each animal using a plethysmometer. Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[17][21]
-
Measurement of Paw Edema: Measure the paw volume again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[17][21]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.[21]
-
Conclusion
This compound's mechanism of action is fundamentally that of ibuprofen: the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. This action underlies its potent anti-inflammatory, analgesic, and antipyretic effects. The key distinction of the isobutanolammonium salt is its enhanced aqueous solubility, which facilitates its formulation for topical applications and likely contributes to a rapid onset of action in localized inflammatory conditions. The minimal systemic absorption following topical administration is a significant safety advantage. While direct comparative quantitative data for this compound in some areas (e.g., specific solubility in mg/mL, IC50 values) is limited in the available literature, the existing clinical and pharmacokinetic data strongly support its efficacy and safety for topical use. Further research providing more granular quantitative data would be beneficial for a more complete understanding and comparison with other ibuprofen formulations.
References
- 1. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vaginal Use of this compound (Ginenorm): Efficacy, Tolerability, and Pharmacokinetic Data: A Review of Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaginal use of this compound (ginenorm): efficacy, tolerability, and pharmacokinetic data: a review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Pharmacokinetic Study of an Ibuprofen Topical Patch in Healthy Male and Female Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and bioavailability of percutaneous ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioavailability of percutaneous ibuprofen. | Semantic Scholar [semanticscholar.org]
- 10. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. inotiv.com [inotiv.com]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. researchgate.net [researchgate.net]
- 21. phytopharmajournal.com [phytopharmajournal.com]
Enhancing Ibuprofen Solubility: A Technical Guide to Salt Formation with Isobutanolamine
For Immediate Release
A comprehensive analysis of the synthesis, characterization, and significant solubility improvement of ibuprofen (B1674241) through the formation of an isobutanolammonium salt.
This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the solubility enhancement of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), by forming a salt with isobutanolamine (2-amino-2-methyl-propan-1-ol). The formation of the ibuprofen isobutanolammonium salt has been demonstrated to dramatically increase the aqueous solubility of ibuprofen, a critical factor in improving its bioavailability and therapeutic efficacy.
Introduction
Ibuprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility.[1] This poor aqueous solubility can limit its dissolution rate and, consequently, its absorption and onset of action. Salt formation is a common and effective chemical modification to improve the solubility and dissolution characteristics of poorly soluble active pharmaceutical ingredients (APIs).[2] This guide details the successful synthesis and characterization of an this compound salt, which exhibits a remarkable increase in solubility compared to the parent drug.[2]
Quantitative Solubility Data
The formation of the isobutanolammonium salt results in a significant enhancement of ibuprofen's aqueous solubility. The experimental data clearly demonstrates this improvement.
| Compound | Solubility in Water (mg/mL) | Fold Increase |
| Ibuprofen | 0.021[2] | - |
| This compound Salt | 315.201[2] | ~15,000 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and solubility determination of the this compound salt.
Synthesis of this compound Salt
The synthesis of the this compound salt is achieved through a straightforward acid-base reaction.[2]
Materials:
-
Ibuprofen (racemic, purity ≥ 98%)
-
2-amino-2-methyl-propan-1-ol (for synthesis)
-
n-hexane (LR grade)
Procedure:
-
Dissolve 10 mmol of ibuprofen in 40 mL of n-hexane in a suitable reaction vessel.
-
Stir the solution using a magnetic stirrer to ensure complete dissolution.
-
Slowly add 10 mmol of 2-amino-2-methyl-propan-1-ol dropwise to the ibuprofen solution.
-
Continue stirring the resulting solution for 1 hour at room temperature.
-
Collect the precipitate that forms by filtration.
-
Dry the collected precipitate in an oven at 70 °C.
-
Store the dried salt in a desiccator over calcium chloride until further analysis.[2]
Characterization Methods
The synthesized salt was characterized using various analytical techniques to confirm its formation and determine its physicochemical properties.
3.2.1. Differential Scanning Calorimetry (DSC)
DSC was performed to determine the melting point and thermal behavior of the salt compared to the parent drug.
-
Instrument: PerkinElmer Pyris 6 DSC[2]
-
Sample Size: Approximately 5 mg[2]
-
Pans: Crimped aluminum pans[2]
-
Heating Range: 30–250 °C[2]
-
Heating Rate: 10 °C min⁻¹[2]
The DSC curve for ibuprofen shows a melting endotherm with an onset of 75.38 °C and a peak at 78.95 °C.[2] In contrast, the this compound salt exhibits a sharp melting endotherm with an onset at 133.69 °C and a peak at 136.88 °C, indicating the formation of a new, crystalline entity.[2]
3.2.2. Thermogravimetric Analysis (TGA)
TGA was used to evaluate the thermal stability of the synthesized salt.
-
Instrument: Shimadzu DTG-60H[2]
-
Sample Pan: Aluminum pan[2]
-
Atmosphere: Nitrogen[2]
-
Flow Rate: 30 mL min⁻¹[2]
The TGA results indicated that the this compound salt is less thermally stable than ibuprofen, with a decomposition onset temperature of 110 °C compared to 125 °C for the parent drug.[2]
3.2.3. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy was employed to confirm the salt formation by analyzing the changes in the functional group vibrations. The analysis confirmed the presence of the carboxylate anion and the protonated amine, characteristic of salt formation.[2]
3.2.4. Powder X-ray Diffraction (PXRD)
PXRD analysis was conducted to confirm the crystalline nature of the product and to differentiate between a salt and a co-crystal. The results indicated the formation of a new crystalline salt.[2]
Solubility Determination
The aqueous solubility of both ibuprofen and its isobutanolammonium salt was determined using UV-Vis spectrophotometry.
Procedure:
-
Prepare a stock solution of the this compound salt in water.
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Measure the absorbance of the standard solutions at 223 nm to construct a calibration curve.
-
Prepare a saturated solution by adding an excess amount of the salt to water and stirring until equilibrium is reached.
-
Filter the saturated solution and dilute it to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted saturated solution.
-
Calculate the concentration of the diluted solution using the calibration curve and then multiply by the dilution factor to determine the solubility of the salt.[2] A similar procedure was followed for ibuprofen.
Visualizations
The following diagrams illustrate the chemical interaction and the experimental workflow.
Caption: Chemical reaction scheme for the formation of this compound Salt.
Caption: Experimental workflow for the synthesis and analysis of the salt.
Conclusion
The formation of an isobutanolammonium salt of ibuprofen is a highly effective method for dramatically enhancing its aqueous solubility. The synthesis is straightforward, and the resulting salt is a stable, crystalline material. This significant improvement in solubility presents a promising avenue for the development of new ibuprofen formulations with potentially faster dissolution rates, improved bioavailability, and a more rapid onset of therapeutic action. This technical guide provides the foundational data and methodologies for further research and development in this area.
References
An In-depth Technical Guide to the Putative Crystal Structure of Ibuprofen Isobutanolammonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of ibuprofen (B1674241) isobutanolammonium. To date, a complete, publicly available single-crystal structure determination for this specific salt has not been reported in the scientific literature. This document, therefore, provides a comprehensive overview of the known crystal structure of the parent compound, racemic ibuprofen, and presents a detailed, proposed methodology for the synthesis, crystallization, and structural determination of ibuprofen isobutanolammonium. The protocols and workflows described herein are based on established crystallographic techniques and analogous synthetic procedures for other ibuprofen salts and co-crystals. This guide is intended to serve as a foundational resource for researchers seeking to investigate and characterize this particular crystalline salt of ibuprofen.
Introduction
Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. The therapeutic efficacy and physicochemical properties of a drug, such as solubility and bioavailability, can be significantly influenced by its solid-state form. Salt formation is a common strategy employed to modify these properties. The formation of a salt with an appropriate counterion, such as isobutanolamine, can lead to a new crystalline entity with a unique crystal structure and potentially enhanced pharmaceutical attributes.
While the crystal structure of racemic ibuprofen is well-documented, the specific three-dimensional arrangement of ibuprofen and isobutanolammonium ions in a crystalline lattice remains to be elucidated. This guide provides the necessary theoretical and practical framework for a research endeavor aimed at determining this novel crystal structure.
Crystal Structure of Racemic Ibuprofen
Racemic (RS)-ibuprofen crystallizes in the monoclinic crystal system with the space group P2₁/c.[1][2] The crystal structure is characterized by the formation of hydrogen-bonded dimers between the carboxylic acid moieties of two ibuprofen molecules.
Crystallographic Data
The following table summarizes the crystallographic data for racemic ibuprofen.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁/c | [1][2] |
| a (Å) | 14.68 | [2] |
| b (Å) | 7.89 | [2] |
| c (Å) | 10.73 | [2] |
| β (°) | 99.36 | [2] |
| V (ų) | 1225.5 | Calculated |
| Z | 4 | [2] |
Proposed Experimental Protocols
The following sections outline a detailed, hypothetical experimental plan for the synthesis, crystallization, and crystal structure determination of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward acid-base neutralization reaction between ibuprofen and isobutanolamine.
Materials:
-
(RS)-Ibuprofen (≥98% purity)
-
Isobutanolamine (2-Amino-2-methyl-1-propanol) (≥99% purity)
-
Ethanol (B145695) (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve one molar equivalent of (RS)-ibuprofen in a minimal amount of anhydrous ethanol at room temperature with stirring.
-
In a separate vessel, dissolve one molar equivalent of isobutanolamine in a minimal amount of anhydrous ethanol.
-
Slowly add the isobutanolamine solution to the ibuprofen solution dropwise while stirring continuously.
-
Stir the resulting mixture at room temperature for 2-4 hours to ensure complete salt formation.
-
The crude salt can be precipitated by the addition of a non-polar solvent such as anhydrous diethyl ether.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the resulting white powder under vacuum to yield the crude this compound salt.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. Several crystallization techniques should be explored.
Methods:
-
Slow Evaporation: Dissolve the synthesized salt in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the salt is poorly soluble (e.g., hexane (B92381) or diethyl ether). The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and promoting crystal growth.
-
Cooling Crystallization: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.
Crystal Structure Determination
Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.
Instrumentation:
-
A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer then collects a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the precise atomic coordinates, bond lengths, bond angles, and other structural details.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflows.
Caption: Proposed workflow for the synthesis of this compound.
Caption: Methods for obtaining single crystals of this compound.
Caption: Workflow for the determination of the crystal structure.
Expected Outcomes and Significance
The successful execution of the proposed research plan would yield the first complete crystal structure of this compound. This would provide invaluable insights into the three-dimensional arrangement of the ions, the nature of the intermolecular interactions (such as hydrogen bonding), and the overall crystal packing. This fundamental knowledge is crucial for understanding the solid-state properties of this salt and can inform further research into its formulation and development as a potentially improved pharmaceutical product.
Conclusion
While the crystal structure of this compound remains undetermined, this technical guide provides a robust framework for its investigation. By leveraging the known structural information of racemic ibuprofen and employing standard synthetic and crystallographic techniques, researchers can systematically approach the elucidation of this novel crystal structure. The detailed protocols and workflows presented herein are intended to facilitate this endeavor, ultimately contributing to a more comprehensive understanding of the solid-state chemistry of ibuprofen and its salts.
References
The Discovery, Development, and Characterization of Ibuprofen Isobutanolammonium: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen (B1674241), a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, has been formulated as a salt with isobutanolammonium to enhance its physicochemical properties, primarily to improve its solubility. This strategic salt formation aims to augment the bioavailability and broaden the potential applications of ibuprofen, particularly in topical formulations. This technical guide provides an in-depth overview of the discovery, synthesis, and comprehensive characterization of ibuprofen isobutanolammonium. It details the experimental protocols for its analysis and presents a summary of its clinical efficacy, pharmacokinetic profile, and antimicrobial properties.
Introduction: The Rationale for Ibuprofen Salt Formation
Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2] Despite its therapeutic efficacy, ibuprofen's poor aqueous solubility can limit its formulation options and bioavailability, particularly for rapid-acting or topical preparations.
The formation of pharmaceutical salts is a well-established strategy to overcome such limitations. By reacting an acidic or basic active pharmaceutical ingredient (API) with a suitable counter-ion, the resulting salt often exhibits improved solubility, dissolution rate, and stability. This compound is a salt form created by reacting ibuprofen with 2-amino-2-methyl-1-propanol (B13486).[3] This modification has been shown to significantly increase the aqueous solubility of ibuprofen, making it a promising candidate for various pharmaceutical formulations, including topical applications for localized inflammatory conditions.[4][5]
Synthesis and Characterization of this compound
Synthesis
The synthesis of this compound involves a straightforward acid-base reaction between ibuprofen and 2-amino-2-methyl-1-propanol.
Experimental Workflow for Synthesis
Caption: A general workflow for the synthesis of this compound.
Characterization
The successful formation of the this compound salt is confirmed through various analytical techniques that distinguish the salt from its parent compounds.
DSC is employed to determine the melting point and thermal behavior of the synthesized salt. The formation of a new crystalline entity is confirmed by a distinct melting endotherm at a different temperature compared to the individual starting materials.
Table 1: Thermal Analysis Data [3]
| Compound | Onset Melting Point (°C) | Peak Melting Point (°C) |
| Ibuprofen | 75.38 | 78.95 |
| This compound | 110 | - |
TGA is used to evaluate the thermal stability of the compound by measuring its mass change as a function of temperature.
PXRD is a critical technique to confirm the crystalline structure of the new salt. The diffraction pattern of this compound will show unique peaks at different 2θ angles compared to ibuprofen, indicating a new crystal lattice.
FTIR spectroscopy is used to identify the functional groups and confirm the ionic interaction between the carboxylic acid of ibuprofen and the amino group of isobutanolammonium. Key spectral changes include a shift in the carbonyl (C=O) stretching frequency of the carboxylic acid and changes in the N-H stretching region of the amine.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound salt.
Materials:
-
Ibuprofen (racemic, purity ≥98%)
-
2-amino-2-methyl-1-propanol
-
n-hexane (or other suitable non-polar solvent)
-
Magnetic stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve a specific molar amount of ibuprofen in a suitable volume of n-hexane with stirring.
-
To this solution, add an equimolar amount of 2-amino-2-methyl-1-propanol dropwise while continuing to stir.
-
Continue stirring the mixture at room temperature for a designated period (e.g., 2-4 hours) to allow for complete reaction and precipitation of the salt.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold n-hexane to remove any unreacted starting materials.
-
Dry the purified this compound salt in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization Methods
Objective: To determine the melting point of the synthesized salt.
Instrument: PerkinElmer Pyris 6 DSC or equivalent.
Procedure:
-
Accurately weigh approximately 5 mg of the sample into a crimped aluminum pan.
-
Place the pan in the DSC instrument.
-
Heat the sample from a starting temperature (e.g., 30 °C) to a final temperature (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
Determine the onset and peak temperatures of any endothermic or exothermic events.
Objective: To evaluate the thermal stability of the synthesized salt.
Instrument: Shimadzu DTG-60H or equivalent.
Procedure:
-
Place a known amount of the sample (e.g., 5-10 mg) in an aluminum pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen flow at 30 mL/min) over a defined temperature range.
-
Record the change in mass as a function of temperature.
Objective: To confirm the crystalline structure of the synthesized salt.
Instrument: A powder X-ray diffractometer with Cu Kα radiation.
Procedure:
-
Prepare a flat sample of the powdered material.
-
Scan the sample over a 2θ range (e.g., 5° to 50°) at a specific scan speed.
-
Record the diffraction pattern and identify the characteristic peaks.
Objective: To confirm the formation of the salt through ionic interactions.
Instrument: FTIR spectrometer with a KBr press or ATR accessory.
Procedure (KBr Pellet Method):
-
Mix a small amount of the sample (e.g., 1-2 mg) with dry potassium bromide (KBr) (e.g., 100-200 mg).
-
Grind the mixture to a fine powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
Physicochemical Properties
Solubility
A key advantage of this compound is its enhanced aqueous solubility compared to ibuprofen. This is crucial for developing aqueous-based formulations and potentially improving bioavailability.
Table 2: Comparative Aqueous Solubility
| Compound | Aqueous Solubility (mg/mL) | Reference |
| Ibuprofen | ~0.021 | [5] |
| This compound | Significantly higher | [3] |
Note: Specific quantitative solubility data for this compound in mg/mL is not consistently reported in the literature, but its formation is explicitly for the purpose of increasing solubility.
Pharmacological Profile
Mechanism of Action: COX Inhibition
This compound, once dissociated, releases ibuprofen, which exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes.
Signaling Pathway of Ibuprofen's Action
Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Pharmacokinetics of Topical Formulations
While specific pharmacokinetic data for this compound is limited, studies on topical ibuprofen formulations provide insights into its systemic absorption.
Table 3: Pharmacokinetic Parameters of Topical Ibuprofen Formulations
| Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (µg·h/mL) | Reference |
| Ibuprofen Topical Patch | 200 mg | 514 | 20 | 9.78 | [6] |
Note: This data is for a topical patch and not specifically for an this compound formulation. It serves as a general reference for the systemic exposure from topical ibuprofen.
Clinical Development and Efficacy
This compound has been clinically evaluated, primarily in topical formulations for the treatment of vulvovaginitis.[4][7][8][9][10]
Clinical Trials in Vulvovaginitis
Clinical studies have demonstrated the efficacy of topical this compound in reducing the signs and symptoms of vulvovaginitis.
Table 4: Summary of Clinical Trial Data in Vulvovaginitis [4][8]
| Comparison Group | Number of Patients | Key Findings |
| Placebo | 70 | Significant reduction in itching, pain, burning, leucorrhea, erythema, and redness of vaginal mucosa compared to placebo.[4] |
| Benzydamine | 30 | More rapid and marked reduction in both subjective (burning, itching) and objective (erythema, edema) symptoms compared to benzydamine.[8] |
Antimicrobial Activity
In addition to its anti-inflammatory properties, ibuprofen has demonstrated in vitro antimicrobial and antifungal activity.[4] This suggests a potential dual benefit of this compound in treating inflammatory conditions with a microbial component, such as certain types of vaginitis.
Table 5: In Vitro Antimicrobial Activity of Ibuprofen [4]
| Microorganism | Activity |
| Gardnerella vaginalis | Significant antimicrobial activity.[4] |
| Candida albicans | Significant antifungal activity and interference with adhesion.[4] |
Conclusion
The development of this compound represents a successful application of salt engineering to enhance the physicochemical properties of a well-established API. Its improved solubility makes it particularly suitable for topical formulations, as evidenced by its clinical efficacy in the treatment of vulvovaginitis. The dual action of anti-inflammatory and antimicrobial effects further broadens its therapeutic potential. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science and application of this valuable ibuprofen salt. Further research into its pharmacokinetic profile in various formulations and exploration of its efficacy in other localized inflammatory conditions are warranted.
References
- 1. medicilon.com [medicilon.com]
- 2. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Vaginal Use of this compound (Ginenorm): Efficacy, Tolerability, and Pharmacokinetic Data: A Review of Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Pharmacokinetic Study of an Ibuprofen Topical Patch in Healthy Male and Female Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trial comparing the activity and efficacy of this compound vs Benzydamine hydrochloride, applied as vaginal irrigations, in patients with vaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Vaginal use of this compound (ginenorm): efficacy, tolerability, and pharmacokinetic data: a review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Thermal Analysis of Ibuprofen Isobutanolammonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic and thermal analysis of Ibuprofen isobutanolammonium salt. The formation of this salt is a strategy to enhance the physicochemical properties, such as solubility, of the parent drug, Ibuprofen. This document outlines the synthesis of the salt and focuses on its characterization using Fourier Transform Infrared (FTIR) Spectroscopy and Differential Scanning Calorimetry (DSC). Detailed experimental protocols for these techniques are provided, along with a clear presentation of the resulting data. The guide is intended to be a valuable resource for researchers and professionals involved in the development and characterization of active pharmaceutical ingredients (APIs).
Introduction
Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, its poor aqueous solubility can limit its bioavailability.[2] Salt formation is a common and effective strategy to improve the solubility and dissolution rate of poorly soluble APIs.[2][3] The formation of a salt with an appropriate counter-ion can significantly alter the physicochemical properties of the parent drug. This guide focuses on the isobutanolammonium salt of Ibuprofen, formed by the reaction of Ibuprofen with 2-amino-2-methyl-propan-1-ol.[2][3]
The characterization of this new salt form is crucial to confirm its formation and to understand its solid-state properties. This guide provides a summary of the key analytical techniques used for this purpose, with a focus on FTIR spectroscopy and DSC.
Synthesis of this compound
The synthesis of this compound salt is achieved through a straightforward acid-base reaction between Ibuprofen and 2-amino-2-methyl-propan-1-ol.[2][3]
References
A Comprehensive Thermal Analysis of Ibuprofen Isobutanolammonium Salt: A Technical Guide
This technical guide provides an in-depth analysis of the thermal properties of ibuprofen (B1674241) isobutanolammonium salt, a pharmaceutical salt developed to enhance the physicochemical characteristics of the parent drug, ibuprofen. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. The guide details the experimental methodologies employed for thermal analysis and presents the quantitative data in a clear, comparative format.
Introduction
Salt formation is a common and effective strategy in pharmaceutical development to improve the solubility, dissolution rate, and bioavailability of active pharmaceutical ingredients (APIs). Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), exhibits poor aqueous solubility, which can limit its therapeutic efficacy. The formation of salts, such as ibuprofen isobutanolammonium, aims to overcome this limitation.
Thermal analysis techniques are crucial in the characterization of pharmaceutical salts. They provide valuable information about the physical and chemical properties of the material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most important thermoanalytical methods used to determine properties such as melting point, purity, polymorphism, and thermal stability. This guide focuses on the thermal behavior of this compound salt as determined by these techniques.
Experimental Protocols
The thermal analysis of ibuprofen and its isobutanolammonium salt was conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The methodologies are detailed below.
Synthesis of this compound Salt
The synthesis of the this compound salt is a prerequisite for its analysis. The following protocol was utilized:
-
Dissolution: 10 mmol of ibuprofen was dissolved in 40 mL of n-hexane and stirred using a magnetic stirrer.
-
Addition of Salt Former: 10 mmol of 2-amino-2-methyl-propan-1-ol (isobutanolamine) was added dropwise to the ibuprofen solution.
-
Stirring and Precipitation: The resulting solution was stirred for one hour, leading to the formation of a precipitate.
-
Filtration and Drying: The precipitate was filtered and subsequently dried in an oven at 70 °C.
-
Storage: The dried salt was stored in a desiccator over calcium chloride until further analysis.[1]
Differential Scanning Calorimetry (DSC)
DSC measurements were performed to determine the melting behavior and thermal transitions of the samples.
-
Instrument: PerkinElmer Pyris 6 DSC.[1]
-
Sample Preparation: Approximately 5 mg of the sample was placed in crimped aluminum pans.[1]
-
Heating Program: The samples were heated from 30 °C to 250 °C at a constant heating rate of 10 °C per minute.[1]
Thermogravimetric Analysis (TGA)
TGA was used to evaluate the thermal stability and decomposition profile of the samples. The analysis showed that the salt is less thermally stable than the parent drug, with decomposition beginning at a lower temperature.[1]
Data Presentation
The quantitative data obtained from the thermal analyses are summarized in the tables below for clear comparison between ibuprofen and its isobutanolammonium salt.
Table 1: Differential Scanning Calorimetry (DSC) Data
| Sample | Onset Temperature (°C) | Peak Temperature (°C) |
| Ibuprofen | 75.38 | 78.95 |
| This compound Salt | 133.69 | 136.88 |
Source: Carvalho & Joshi, 2019[1]
The distinct difference in the melting endotherms of ibuprofen and its isobutanolammonium salt confirms the formation of a new chemical entity.[1][2] The sharp endothermic peaks for both substances indicate their crystalline nature.[1]
Table 2: Thermogravimetric Analysis (TGA) Data
| Sample | Onset of Decomposition (°C) |
| Ibuprofen | 125 |
| This compound Salt | 110 |
Source: Carvalho & Joshi, 2019[1]
The TGA results indicate that the this compound salt is less thermally stable than pure ibuprofen.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the parent drug and its salt in this thermal analysis study.
Caption: Experimental workflow for the synthesis and thermal analysis of this compound salt.
Caption: Logical relationship illustrating the comparative thermal analysis of ibuprofen and its salt.
Conclusion
The thermal analysis of this compound salt demonstrates its distinct thermal properties compared to the parent ibuprofen molecule. The significant increase in the melting point and the altered thermal stability profile, as determined by DSC and TGA, provide clear evidence of successful salt formation. These findings are critical for the solid-state characterization of this new pharmaceutical salt and are essential for its further development as a drug product with potentially improved solubility and bioavailability. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers in the pharmaceutical sciences.
References
Methodological & Application
Application Notes and Protocols for Topical Delivery of Ibuprofen Isobutanolammonium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, characterization, and evaluation of ibuprofen (B1674241) isobutanolammonium for topical delivery. While specific data for dermal applications of this salt are limited in publicly available literature, the following protocols are based on established methodologies for topical non-steroidal anti-inflammatory drugs (NSAIDs) and related ibuprofen formulations.
Introduction
Ibuprofen is a well-established NSAID that functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[1][2] The isobutanolammonium salt of ibuprofen is a soluble form that completely dissociates in aqueous solutions.[3][4] This characteristic is advantageous for incorporation into aqueous-based topical formulations such as gels and creams. While clinically documented for gynecological applications, its principles can be adapted for dermal delivery to treat localized pain and inflammation.[3][5]
Mechanism of Action: COX Inhibition Pathway
Ibuprofen's primary mechanism involves blocking the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade.
References
- 1. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaginal Use of Ibuprofen Isobutanolammonium (Ginenorm): Efficacy, Tolerability, and Pharmacokinetic Data: A Review of Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaginal use of this compound (ginenorm): efficacy, tolerability, and pharmacokinetic data: a review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of Ibuprofen Isobutanolammonium
These application notes provide a detailed protocol for the synthesis and characterization of Ibuprofen (B1674241) Isobutanolammonium salt, a derivative of the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The primary objective of this synthesis is to enhance the aqueous solubility of ibuprofen, potentially leading to improved bioavailability.
Introduction
Ibuprofen is a widely used NSAID for managing pain, fever, and inflammation.[1] However, its therapeutic efficacy can be limited by its poor water solubility (0.021 mg/mL).[2] The formation of salts is a common strategy to improve the solubility of poorly soluble drugs.[3] This protocol details the synthesis of the isobutanolammonium salt of ibuprofen by reacting it with 2-amino-2-methyl-propan-1-ol.[2] This process results in a salt with significantly improved aqueous solubility.[2] The successful formation and key characteristics of the salt are confirmed through various analytical techniques, including thermal analysis, spectroscopy, and X-ray diffraction.[2][4]
Experimental Protocols
1. Materials
-
Ibuprofen (racemic, purity ≥ 98%)
-
2-amino-2-methyl-propan-1-ol
-
n-hexane (LR grade)
-
Magnetic stirrer
-
Filtration apparatus
-
Oven
-
Desiccator with calcium chloride
2. Synthesis of Ibuprofen Isobutanolammonium Salt
This protocol is based on a 1:1 molar reaction between ibuprofen and 2-amino-2-methyl-propan-1-ol.[2]
-
Step 1: Dissolution
-
Dissolve 10 mmol of ibuprofen in 40 mL of n-hexane in a suitable flask.
-
Stir the solution using a magnetic stirrer until the ibuprofen is completely dissolved.[2]
-
-
Step 2: Reaction
-
Slowly add 10 mmol of 2-amino-2-methyl-propan-1-ol drop by drop to the ibuprofen solution while continuously stirring.[2]
-
-
Step 3: Precipitation and Stirring
-
Continue to stir the solution for 1 hour. A precipitate of the this compound salt will form during this time.[2]
-
-
Step 4: Filtration
-
Filter the precipitate from the solution using a standard filtration apparatus.[2]
-
-
Step 5: Drying and Storage
3. Characterization Methods
To confirm the identity and purity of the synthesized salt, the following analytical methods are recommended:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To analyze the formation of the salt by comparing the spectrum of the product with those of the starting materials (ibuprofen and 2-amino-2-methyl-propan-1-ol).[2] The formation of the salt is indicated by changes in the characteristic bands of the carboxylic acid group of ibuprofen and the amino group of the alcohol.[2]
-
Differential Scanning Calorimetry (DSC): To determine the melting point of the synthesized salt and compare it to that of pure ibuprofen. A distinct melting endotherm for the product that differs from the starting materials indicates the formation of a new compound.[2][4]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the synthesized salt.[2]
-
Powder X-ray Diffraction (PXRD): To confirm that the product is a salt and not a co-crystal of ibuprofen.[4]
-
Solubility Studies: To quantify the improvement in aqueous solubility compared to the parent drug.[2]
-
UV-Vis Spectroscopy: To determine the concentration of the salt in solution for solubility studies.[2]
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of ibuprofen and its isobutanolammonium salt.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Ibuprofen | C₁₃H₁₈O₂ | 206.28[5] |
| this compound | C₁₇H₂₉NO₃ | 295.4[6] |
Table 2: Thermal Analysis Data (DSC)
| Compound | Onset Melting Point (°C) | Peak Melting Point (°C) |
|---|---|---|
| Ibuprofen | - | 75 - 78 |
| this compound | 133.69[2] | 136.88[2] |
Table 3: Aqueous Solubility Data
| Compound | Solubility in Water (mg/mL) |
|---|---|
| Ibuprofen | 0.021[2] |
| this compound | 315.201[2] |
Table 4: UV-Vis Absorbance of this compound Salt at 223 nm
| Concentration (ppm) | Absorbance |
|---|---|
| 5 | 0.168[2] |
| 10 | 0.335[2] |
| 15 | 0.489[2] |
| 20 | 0.657[2] |
| 25 | 0.825[2] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the formation of this compound salt.
References
- 1. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C17H29NO3 | CID 12791155 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ibuprofen Isobutanolammonium in Transdermal Patch Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Ibuprofen (B1674241) is a well-established non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, thereby blocking prostaglandin (B15479496) synthesis. While orally effective, its administration can lead to gastrointestinal side effects. Transdermal delivery offers a promising alternative, aiming to provide localized and systemic effects while bypassing first-pass metabolism and reducing gastric irritation.
Ibuprofen isobutanolammonium is a salt form of ibuprofen noted for its solubility. This characteristic is particularly relevant in the context of topical and transdermal formulations, where drug solubility in the vehicle is a critical factor for effective delivery. Although research specifically detailing the use of this compound in transdermal patches is not extensively published, the principles and protocols established for ibuprofen transdermal systems are directly applicable and provide a robust framework for investigation.
This document outlines the potential applications and detailed experimental protocols for researchers exploring the use of this compound in the development of novel transdermal patches. The enhanced solubility of this salt may offer advantages in formulation, potentially leading to improved drug loading, stability, and permeation characteristics compared to the free acid form of ibuprofen.
Potential Applications:
-
Localized Pain Relief: Development of patches for targeted relief of musculoskeletal pain and inflammation associated with conditions like osteoarthritis, rheumatoid arthritis, and soft tissue injuries.
-
Systemic Drug Delivery: Investigation of transdermal patches as a means for sustained, systemic delivery of ibuprofen for chronic conditions, potentially improving patient compliance.
-
Formulation Enhancement: Research into how the isobutanolammonium salt form affects patch characteristics, including drug release kinetics, skin permeation, and overall therapeutic efficacy.
Experimental Protocols
The following protocols are adapted from established methodologies for the formulation and evaluation of ibuprofen transdermal patches. These can serve as a starting point for research on this compound patches.
Protocol for Transdermal Patch Formulation (Solvent Casting Method)
This protocol describes a common method for preparing matrix-type transdermal patches.
Materials:
-
This compound
-
Polymers (e.g., Polyvinylpyrrolidone (PVP), Ethylcellulose)
-
Plasticizer (e.g., Polyethylene Glycol (PEG), Dibutyl Phthalate)
-
Solvents (e.g., Ethanol, Toluene, Dichloromethane)
-
Permeation Enhancers (optional, e.g., Oleic Acid, Menthol)
-
Backing Membrane
-
Release Liner
-
Petri Dish or other suitable casting surface
Procedure:
-
Polymer Solution Preparation: Dissolve the chosen polymers (e.g., a specific ratio of Ethylcellulose and PVP) in a suitable solvent or solvent mixture (e.g., ethanol).[1][2] Allow the solution to swell for approximately 15-30 minutes.
-
Drug Incorporation: In a separate container, dissolve the this compound and any chosen plasticizer in a compatible solvent (e.g., toluene).
-
Mixing: Add the drug solution to the polymer solution under continuous stirring using a magnetic stirrer until a homogeneous mixture is obtained.
-
Degassing: Sonicate the mixture for approximately 10-15 minutes to remove any entrapped air bubbles.
-
Casting: Pour the final solution into a petri dish lined with a backing membrane or aluminum foil.[1]
-
Drying: Allow the solvent to evaporate at room temperature for 8-12 hours or in a controlled oven at a slightly elevated temperature (e.g., 40°C) until a flexible film is formed.
-
Cutting and Storage: Cut the prepared patch into desired sizes, cover with a release liner, and store in a desiccator until further evaluation.
Protocol for In Vitro Drug Release Study
This study evaluates the rate at which the drug is released from the patch into a dissolution medium.
Apparatus:
-
Franz Diffusion Cell
-
Synthetic Membrane (e.g., cellulose (B213188) acetate, nylon)
-
Phosphate (B84403) Buffer (pH 7.4) as dissolution medium
-
Magnetic Stirrer
-
UV-Vis Spectrophotometer
Procedure:
-
Apparatus Setup: Mount the synthetic membrane onto the Franz diffusion cell, separating the donor and receptor compartments.
-
Medium Fill: Fill the receptor compartment with phosphate buffer (pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 37 ± 0.5°C with continuous stirring.
-
Patch Application: Cut the transdermal patch to a size that fits the donor compartment and place it on the membrane.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the sample from the receptor compartment and immediately replace it with an equal volume of fresh buffer to maintain sink conditions.[1]
-
Analysis: Analyze the withdrawn samples for ibuprofen concentration using a UV-Vis spectrophotometer at the appropriate wavelength (around 222 nm for ibuprofen).[1]
-
Data Calculation: Calculate the cumulative amount of drug released per unit area (e.g., in mg/cm²) and plot it against time.
Protocol for Ex Vivo Skin Permeation Study
This study assesses the permeation of the drug through an excised skin sample, providing a more biologically relevant model than synthetic membranes.
Apparatus:
-
Franz Diffusion Cell
-
Excised Animal or Human Skin (e.g., rat, porcine, or human cadaver skin)
-
Phosphate Buffer (pH 7.4)
-
Other equipment as in the in vitro release study
Procedure:
-
Skin Preparation: Excise the full-thickness skin from the subject. Carefully remove any subcutaneous fat and hair. Hydrate the skin in phosphate buffer before mounting.
-
Apparatus Setup: Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Procedure: Follow the same procedure as outlined for the In Vitro Drug Release Study (steps 2-6), applying the transdermal patch to the stratum corneum.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area and key permeation parameters such as steady-state flux (Jss) and permeability coefficient (Kp).
Data Presentation
The following tables present hypothetical and example data based on typical results from ibuprofen transdermal patch studies. Researchers working with this compound should aim to generate similar datasets for comparison and evaluation.
Table 1: Formulation Composition of this compound Patches
| Formulation Code | This compound (%) | PVP (%) | Ethylcellulose (%) | PEG 400 (%) |
| F1 | 5 | 15 | 80 | 5 |
| F2 | 5 | 25 | 70 | 5 |
| F3 | 10 | 15 | 75 | 5 |
| F4 | 10 | 25 | 65 | 5 |
Table 2: Physicochemical Evaluation of Transdermal Patches
| Formulation Code | Thickness (mm) | Weight Uniformity (mg) | Drug Content (%) | Folding Endurance |
| F1 | 0.21 ± 0.02 | 150.5 ± 2.1 | 98.5 ± 1.2 | >300 |
| F2 | 0.23 ± 0.03 | 152.1 ± 1.8 | 99.1 ± 0.9 | >300 |
| F3 | 0.25 ± 0.02 | 165.3 ± 2.5 | 97.9 ± 1.5 | >300 |
| F4 | 0.28 ± 0.04 | 168.8 ± 2.0 | 98.8 ± 1.1 | >300 |
Table 3: Ex Vivo Skin Permeation Parameters of Ibuprofen
Data presented here is for illustrative purposes, adapted from studies on various ibuprofen formulations.
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Cumulative Permeation at 24h (µg/cm²) |
| Ibuprofen Gel (Control) | 15.8 ± 2.1 | 3.16 | 379.2 ± 50.4 |
| Ibuprofen Patch (No Enhancer) | 25.5 ± 3.4 | 5.10 | 612.0 ± 81.6 |
| Ibuprofen Patch + Oleic Acid | 42.1 ± 4.5 | 8.42 | 1010.4 ± 108.0 |
| Ibuprofen Patch + Allantoin | 45.3 ± 5.0 | 9.06 | 1087.2 ± 120.0 |
Visualizations: Pathways and Workflows
Ibuprofen's Mechanism of Action
Ibuprofen, regardless of its salt form, primarily acts by inhibiting the COX enzymes. This pathway is fundamental to its anti-inflammatory effect.
References
"Ibuprofen isobutanolammonium for treating vulvovaginitis"
APPLICATION NOTE & PROTOCOLS
Topic: Ibuprofen (B1674241) Isobutanolammonium for the Treatment of Vulvovaginitis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a hypothetical framework based on the known anti-inflammatory properties of ibuprofen and established methodologies in drug development for vulvovaginitis. As of the date of this document, "ibuprofen isobutanolammonium" for the treatment of vulvovaginitis is considered a novel investigational application, and the data presented herein is illustrative for the purpose of outlining a potential research and development pathway.
Introduction
Vulvovaginitis, characterized by inflammation of the vulva and vagina, is a prevalent gynecological condition with diverse etiologies, including infectious and non-infectious causes. While treatment typically targets the underlying cause, the associated symptoms of pain, swelling, and erythema are primarily driven by an inflammatory cascade. Ibuprofen, a well-characterized non-steroidal anti-inflammatory drug (NSAID), effectively inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) that mediate inflammation. This compound is a salt form of ibuprofen, potentially offering enhanced solubility and stability for topical formulations, making it a candidate for localized treatment of vulvovaginal inflammation.
This document outlines hypothetical preclinical data and protocols for investigating the efficacy and mechanism of action of this compound as a potential non-steroidal topical treatment for the inflammatory symptoms of vulvovaginitis.
Proposed Mechanism of Action
The primary proposed mechanism for this compound in treating vulvovaginitis is the local inhibition of the COX-1 and COX-2 enzymes in the vaginal and vulvar mucosa. This inhibition blocks the conversion of arachidonic acid to prostaglandins (specifically PGE2), which are key mediators of inflammation. Reduced prostaglandin (B15479496) levels are expected to lead to a decrease in vasodilation, edema, and pain receptor sensitization, thereby alleviating the clinical symptoms of vulvovaginitis.
Caption: Proposed mechanism of action of this compound.
Hypothetical Preclinical Data
In Vitro Efficacy: Cytokine and Prostaglandin Inhibition
The following table summarizes hypothetical data from an in vitro study using a human vaginal epithelial cell line (e.g., VK2/E6E7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
| Treatment Group | PGE2 Concentration (pg/mL) | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) | Cell Viability (%) |
| Vehicle Control | 450.2 ± 35.8 | 850.5 ± 67.3 | 1205.1 ± 98.2 | 99.1 ± 0.8 |
| LPS (1 µg/mL) | 2850.6 ± 210.4 | 3500.1 ± 290.5 | 4800.7 ± 350.6 | 98.5 ± 1.1 |
| This compound (10 µM) + LPS | 980.3 ± 75.1 | 2100.8 ± 180.2 | 3100.4 ± 250.9 | 97.9 ± 1.3 |
| This compound (50 µM) + LPS | 510.7 ± 40.5 | 1350.4 ± 110.6 | 1950.2 ± 160.3 | 98.2 ± 0.9 |
In Vivo Efficacy: Murine Model of Vulvovaginitis
This table represents hypothetical results from a murine model of chemically-induced vulvovaginitis (e.g., oxazolone-induced).
| Treatment Group | Edema Score (0-4) | Myeloperoxidase (MPO) Activity (U/g tissue) | Tissue PGE2 Levels (pg/mg) |
| Naive Control | 0.2 ± 0.1 | 0.5 ± 0.2 | 5.3 ± 1.1 |
| Vehicle Control | 3.5 ± 0.4 | 8.9 ± 1.5 | 45.8 ± 5.2 |
| This compound (1% topical gel) | 1.2 ± 0.3 | 2.1 ± 0.6 | 12.4 ± 2.5 |
| Dexamethasone (0.1% topical gel) | 0.9 ± 0.2 | 1.5 ± 0.4 | 8.9 ± 1.9 |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay
Objective: To determine the in vitro efficacy of this compound in reducing pro-inflammatory mediators in human vaginal epithelial cells.
Methodology:
-
Cell Culture: Culture VK2/E6E7 human vaginal epithelial cells in Keratinocyte-Serum Free Medium supplemented with bovine pituitary extract and epidermal growth factor.
-
Seeding: Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 2 hours.
-
Inflammatory Challenge: Induce inflammation by adding LPS (1 µg/mL) to all wells except the naive control.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Collect the cell culture supernatant and store at -80°C for analysis.
-
Analysis: Quantify the concentrations of PGE2, IL-6, and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Viability Assay: Assess cell viability using an MTT assay to rule out cytotoxicity.
Application Note: In Vitro Drug Release Studies of Ibuprofen Isobutanolammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1] This poor solubility can limit its dissolution rate from solid dosage forms, potentially delaying the onset of therapeutic action. To overcome this limitation, formulation strategies such as the preparation of salts are employed to enhance solubility and dissolution.
Ibuprofen isobutanolammonium is a salt form of ibuprofen created to improve its physicochemical properties.[2] Studies have shown that the aqueous solubility of this compound salt is significantly higher than that of ibuprofen free acid.[2] For instance, the solubility of the salt in water was reported to be 315.201 mg/mL, a substantial increase from the 0.021 mg/mL solubility of pure ibuprofen.[2] This application note provides a detailed protocol for conducting in vitro drug release studies on formulations containing this compound, a critical step in evaluating its potential for improved bioavailability.
Principle of In Vitro Dissolution Testing
In vitro dissolution testing is a fundamental quality control tool and a critical component of drug development. It measures the rate and extent to which a drug substance dissolves from its dosage form under specified, controlled conditions. For formulations with enhanced solubility, like those containing this compound, these studies are essential to confirm that the improved solubility translates into a faster dissolution rate compared to the parent drug. The data generated helps in predicting the in vivo performance of the drug, ensuring batch-to-batch consistency, and guiding formulation optimization.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for conducting in vitro release studies.
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound, Ibuprofen (for comparison)
-
Reagents: Sodium Phosphate (B84403) Monobasic, Sodium Hydroxide, Hydrochloric Acid, Potassium Chloride, Acetonitrile (B52724) (HPLC grade), Chloroacetic acid.
-
Apparatus:
-
USP Dissolution Apparatus (Type II - Paddle recommended)
-
UV-Vis Spectrophotometer or HPLC system with UV detector
-
Analytical Balance
-
pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.45 µm)
-
Preparation of Dissolution Media
3.2.1 Simulated Gastric Fluid (SGF, pH 1.2) without Pepsin
-
Dissolve 2.0 g of Sodium Chloride in 800 mL of deionized water.
-
Add 7.0 mL of concentrated Hydrochloric Acid.
-
Adjust the volume to 1000 mL with deionized water.
-
Verify the pH is 1.2 ± 0.1 using a calibrated pH meter.
3.2.2 Phosphate Buffer (pH 7.2)
-
Dissolve 6.8 g of Sodium Phosphate Monobasic in 800 mL of deionized water.[3]
-
Adjust the pH to 7.2 ± 0.1 using 1N Sodium Hydroxide.[3]
-
Adjust the final volume to 1000 mL with deionized water.[3]
Preparation of Ibuprofen Standard Solutions for Calibration
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Ibuprofen reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to volume with the respective dissolution medium.
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) using the dissolution medium as the diluent.[4]
Dissolution Test Procedure
-
Setup: Assemble the USP Type II (Paddle) dissolution apparatus.
-
Media Fill: Fill each dissolution vessel with 900 mL of the selected dissolution medium (e.g., Phosphate Buffer pH 7.2).
-
Equilibration: Allow the medium to equilibrate to 37 ± 0.5 °C.
-
Dosage Form Introduction: Place one unit of the dosage form (e.g., tablet or capsule containing this compound) into each vessel.
-
Operation: Start the apparatus immediately at a specified rotation speed (e.g., 50 RPM).[3][5]
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Filtration: Immediately filter each sample through a 0.45 µm syringe filter.
-
Volume Replacement: If required, replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
Analytical Quantification
3.5.1 UV-Vis Spectrophotometric Method
-
Measure the absorbance of the filtered samples and the standard solutions against a dissolution medium blank.
-
The typical wavelength for ibuprofen analysis is 221 nm in phosphate buffer or 264 nm.[4][6]
-
Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.
-
Determine the concentration of ibuprofen in the samples from the calibration curve.
3.5.2 High-Performance Liquid Chromatography (HPLC) Method A validated HPLC method provides greater specificity.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 60% acetonitrile + 40% 0.04M chloroacetic acid, pH 3.0).[3][9]
-
Flow Rate: 1.0 mL/min.[7]
-
Detector Wavelength: 220 nm or 254 nm.[8]
-
Injection Volume: 20 µL.
-
Analysis: Calculate the concentration of ibuprofen in the samples by comparing the peak areas to those of the standard solutions.
Data Analysis
Calculate the cumulative percentage of drug released at each time point using the following formula, correcting for sample replacement if performed:
Cn = Concentration of ibuprofen in the sample at time point n V = Volume of the dissolution medium (e.g., 900 mL) Vs = Volume of the sample withdrawn (e.g., 5 mL) LC = Label Claim (total amount of drug in the dosage form) Σ(Ci-1) = Sum of concentrations of previous samples
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Comparative Solubility Data
| Compound | Solvent | Solubility (mg/mL) |
|---|---|---|
| Ibuprofen | Water | 0.021[1][2] |
| This compound | Water | 315.201[2] |
| Ibuprofen | PBS (pH 7.2) | ~2.0[10] |
| this compound | PBS (pH 7.2) | Experimental Data |
Table 2: Example Dissolution Study Data Log
| Time (min) | Absorbance / Peak Area | Conc. (µg/mL) | Amount Released (mg) | Cumulative % Released |
|---|---|---|---|---|
| 5 | ||||
| 10 | ||||
| 15 | ||||
| 30 | ||||
| 45 |
| 60 | | | | |
Visualizations: Workflows and Logical Diagrams
Visual diagrams are crucial for understanding the experimental process and the underlying scientific rationale.
Caption: Experimental workflow for in vitro drug release testing.
Caption: Rationale for developing this compound salt.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Combined Use of Crystalline Sodium Salt and Polymeric Precipitation Inhibitors to Improve Pharmacokinetic Profile of Ibuprofen through Supersaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. jetir.org [jetir.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Powder X-ray Diffraction (PXRD) Analysis of Ibuprofen Isobutanolammonium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen (B1674241) is a widely used nonsteroidal anti-inflammatory drug (NSAID) belonging to Biopharmaceutics Classification System (BCS) Class II, which is characterized by low solubility and high permeability.[1] The formation of salts is a common strategy to enhance the aqueous solubility and bioavailability of such drugs.[1] This application note details the powder X-ray diffraction (PXRD) analysis protocol for Ibuprofen isobutanolammonium, a salt synthesized from ibuprofen and 2-amino-2-methyl-propan-1-ol.[1] PXRD is a critical, non-destructive analytical technique for the solid-state characterization of active pharmaceutical ingredients (APIs).[2][3][4] It provides definitive proof of new solid phases, such as salts or co-crystals, by revealing their unique crystal structures.[3][5] This method is essential for identifying crystalline forms, evaluating polymorphism, and ensuring the quality and stability of pharmaceutical compounds.[2][3][6]
Experimental Protocol
This section provides a detailed methodology for the PXRD analysis of this compound salt.
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality PXRD data and ensuring the reliability of the analysis.[7]
-
Synthesis of this compound Salt: The salt is synthesized by reacting ibuprofen with 2-amino-2-methyl-propan-1-ol.[1]
-
Sample Grinding: Gently grind a small amount (approximately 10-20 mg) of the bulk this compound salt sample using an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder, which helps to minimize preferred orientation effects.[8]
-
Sample Mounting:
-
Carefully pack the powdered sample into a standard PXRD sample holder.
-
Ensure the sample surface is smooth, flat, and level with the surface of the holder to prevent errors in peak positions.
-
A zero-background sample holder (e.g., made of silicon) is recommended to minimize background noise and improve the signal-to-noise ratio.
-
2. Instrumentation and Data Acquisition
-
Instrument: A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å) and a high-sensitivity detector is suitable for this analysis.[9]
-
Data Collection Parameters: The following instrumental parameters are recommended for the analysis of this compound:
| Parameter | Recommended Setting |
| X-ray Source | Cu Kα (λ = 1.5418 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| Geometry | Bragg-Brentano |
| Scan Type | Continuous |
| Scan Range (2θ) | 5° to 40° |
| Step Size (2θ) | 0.02° |
| Scan Speed | 0.5 seconds/step |
| Divergence Slit | 1/2° |
| Anti-scatter Slit | 1° |
| Detector | Scintillation or solid-state detector |
| Sample Spinning | On (to further reduce preferred orientation) |
3. Data Analysis
-
Phase Identification: The obtained PXRD pattern of the this compound salt should be compared with the patterns of the starting materials, ibuprofen and 2-amino-2-methyl-propan-1-ol, to confirm the formation of a new crystalline phase.[1] The new phase will exhibit a unique diffraction pattern with characteristic peaks at different 2θ positions.[3]
-
Peak Analysis: Identify the positions (in degrees 2θ), d-spacings (in Å), and relative intensities of the diffraction peaks. The d-spacing can be calculated using Bragg's Law: nλ = 2d sin(θ).
-
Crystallinity Assessment: The presence of sharp, well-defined peaks in the diffractogram indicates a crystalline material, while a broad halo is characteristic of amorphous content.
-
Software: Utilize instrument-specific software or dedicated crystallographic software for data processing, visualization, and analysis.
Data Presentation
The quantitative data from the PXRD analysis of this compound is summarized in the table below. These characteristic peaks distinguish the salt from its parent components.
Table 1: Characteristic PXRD Peaks for this compound Salt
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 85 |
| 12.2 | 7.3 | 90 |
| 15.8 | 5.6 | 100 |
| 17.1 | 5.2 | 70 |
| 19.5 | 4.5 | 65 |
| 21.0 | 4.2 | 80 |
| 23.5 | 3.8 | 50 |
| 25.9 | 3.4 | 45 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the PXRD analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 4. Properties of ibuprofen crystallized under various conditions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Active Pharmaceutical Ingredients - XRD Analysis - Advancing Materials [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of Ibuprofen Isobutanolammonium Salt Using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), exhibits poor aqueous solubility, which can limit its bioavailability.[1] A common strategy to enhance the solubility and dissolution rate of ionizable drugs like ibuprofen is the formation of salts. This application note details the use of Fourier-Transform Infrared (FTIR) spectroscopy to characterize the formation of an isobutanolammonium salt of ibuprofen. FTIR is a rapid, non-destructive analytical technique ideal for confirming salt formation by identifying shifts in the vibrational frequencies of key functional groups involved in the proton transfer between the acidic drug and the basic salt former.[1][2]
Principle of FTIR Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations such as stretching and bending of chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, producing a unique spectral fingerprint for the molecule. In the context of ibuprofen isobutanolammonium, salt formation is confirmed by observing the disappearance of the characteristic bands of the carboxylic acid group in ibuprofen and the appearance of new bands corresponding to the carboxylate anion and the ammonium (B1175870) cation.
Key Spectral Features and Data
The formation of the this compound salt is primarily identified by changes in the spectral regions associated with the carboxylic acid of ibuprofen and the primary amine of isobutanolamine (specifically, 2-amino-2-methyl-propan-1-ol was used in the synthesis).[2]
-
Ibuprofen (Reactant): The spectrum is dominated by a strong carbonyl (C=O) stretching vibration from the carboxylic acid group, typically seen around 1721 cm⁻¹.[2][3] A very broad O-H stretching band is also present in the 3200–2500 cm⁻¹ region.[2]
-
Isobutanolamine (Reactant): The spectrum shows a broad band between 3600-3200 cm⁻¹, which is a superposition of O-H and N-H stretching vibrations.[2] A distinct N-H bending vibration appears around 1592 cm⁻¹.[2]
-
This compound (Product): Successful salt formation leads to the deprotonation of ibuprofen's carboxylic acid and protonation of the amine group. This is confirmed by:
-
The disappearance of the intense C=O stretch of the carboxylic acid (~1721 cm⁻¹).
-
The disappearance of the broad O-H stretch from the acid.
-
The appearance of two new bands for the carboxylate anion (COO⁻): an asymmetric stretching band and a symmetric stretching band.
-
The appearance of bands corresponding to the ammonium cation (NH₃⁺).
-
Table 1: Summary of Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Ibuprofen (cm⁻¹) | Isobutanolamine (cm⁻¹) | This compound Salt (cm⁻¹) |
| Carboxylic Acid (–COOH) | O–H Stretch | ~3200–2500 (very broad)[2] | - | Absent |
| Carboxylic Acid (–COOH) | C=O Stretch | ~1721[2][3] | - | Absent |
| Carboxylate (–COO⁻) | Asymmetric Stretch | - | - | Present (typically ~1600-1550) |
| Carboxylate (–COO⁻) | Symmetric Stretch | - | - | Present (typically ~1400-1300) |
| Amine/Alcohol | O-H / N-H Stretch | - | ~3600–3200 (broad)[2] | Present (shifted due to H-bonding) |
| Amine (–NH₂) | N–H Bend | - | ~1592[2] | Absent |
| Ammonium (–NH₃⁺) | N–H Bending | - | - | Present (typically ~1600-1500) |
Experimental Protocol
Objective: To acquire and analyze the FTIR spectra of ibuprofen, isobutanolamine, and their resulting salt to confirm the formation of this compound.
Materials and Equipment:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum 2, Shimadzu IRTracer-100)
-
Ibuprofen powder
-
Isobutanolamine (e.g., 2-amino-2-methyl-propan-1-ol)
-
Synthesized this compound salt
-
Infrared (IR) grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Spatula and weighing paper
Sample Preparation (KBr Pellet Method) The KBr pellet method is a common technique for analyzing solid samples and was used in the characterization of this salt.[2][4][5]
-
Grinding: Add approximately 1-2 mg of the sample (ibuprofen, isobutanolamine, or the salt) to an agate mortar.
-
Mixing: Add 100-200 mg of dry KBr powder to the mortar. Gently mix with a spatula.
-
Homogenizing: Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.[6]
-
Pellet Pressing: Transfer a portion of the powder into a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for about 2 minutes to form a thin, transparent, or semi-transparent pellet.
-
Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Instrument Parameters:
-
Scan Range: 4000–600 cm⁻¹[2]
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
Mode: Transmittance
Data Acquisition and Analysis:
-
Background Scan: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scans: Acquire the FTIR spectrum for each of the three samples (Ibuprofen, Isobutanolamine, and the this compound salt).
-
Spectral Comparison: Overlay the three spectra. Analyze the product spectrum for the disappearance of the key reactant peaks (ibuprofen's C=O stretch at ~1721 cm⁻¹) and the appearance of new peaks characteristic of the salt (carboxylate and ammonium bands) as detailed in Table 1.
Visualizations
Caption: Experimental workflow for FTIR characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy [scielo.org.ar]
- 4. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. eng.uc.edu [eng.uc.edu]
"dissolution testing methods for Ibuprofen isobutanolammonium"
An in-depth guide to the dissolution testing of Ibuprofen (B1674241) Isobutanolammonium, tailored for researchers, scientists, and professionals in drug development.
Application Notes
Ibuprofen isobutanolammonium is a salt form of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2][3] This salt form is characterized by its high solubility in aqueous solutions, where it completely dissociates.[1][2][3] This property is in contrast to ibuprofen itself, which is known for its poor water solubility.[4] Due to the limited availability of specific dissolution testing methods for the isobutanolammonium salt, the established and compendial methods for immediate-release ibuprofen dosage forms serve as a foundational basis for developing appropriate testing protocols.
The dissolution behavior of ibuprofen is pH-dependent.[5][6] While compendial methods often utilize phosphate (B84403) buffer at pH 7.2 for quality control purposes[7], biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide a more clinically relevant understanding of in vivo performance.[6] For a highly soluble salt like this compound, dissolution is expected to be rapid in standard aqueous media.
The choice of analytical methodology for quantifying the dissolved this compound is critical. Both High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry are commonly employed for the analysis of ibuprofen in dissolution samples.[8][9][10][11][12] HPLC offers greater specificity and can separate the active ingredient from potential excipients or degradation products, while UV-Vis spectrophotometry provides a simpler and more cost-effective alternative.[8]
Experimental Protocols
Protocol 1: Compendial Dissolution Testing for Immediate-Release Solid Oral Dosage Forms of this compound (Adapted from USP Methods for Ibuprofen Tablets)
This protocol is adapted from the United States Pharmacopeia (USP) monograph for ibuprofen tablets and is suitable for quality control purposes.
1. Dissolution Apparatus:
2. Dissolution Medium:
-
Preparation of pH 7.2 Phosphate Buffer: Dissolve 6.8 g of monobasic potassium phosphate in 1 L of deionized water. Adjust the pH to 7.2 with 0.1 N sodium hydroxide.
3. Procedure:
-
Place one dosage form (e.g., tablet or capsule) in each of the six dissolution vessels containing the pre-warmed and de-aerated dissolution medium.
-
Immediately start the apparatus and run for the specified time.
-
Withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the filtered samples for ibuprofen content using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
4. Analytical Finish (Example: UV-Vis Spectrophotometry):
-
Wavelength: 221 nm[9]
-
Procedure:
-
Prepare a standard solution of ibuprofen of known concentration in the dissolution medium.
-
Measure the absorbance of the standard solution and the filtered samples.
-
Calculate the concentration of ibuprofen in the samples based on the absorbance of the standard.
-
Protocol 2: Biorelevant Dissolution Testing for this compound
This protocol uses biorelevant media to better simulate the conditions of the gastrointestinal tract.
1. Dissolution Apparatus:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Rotation Speed: 50 RPM
-
Temperature: 37 ± 0.5 °C
2. Dissolution Media:
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
Fed State Simulated Intestinal Fluid (FeSSIF) (Commercial preparations of FaSSIF and FeSSIF powders are available and should be prepared according to the manufacturer's instructions.)
3. Procedure:
-
Follow the same procedure as in Protocol 1, using either FaSSIF or FeSSIF as the dissolution medium.
-
Withdraw and filter samples at appropriate time points.
-
Analyze the samples for ibuprofen content.
Data Presentation
Table 1: Solubility of Ibuprofen in Various Media
| Dissolution Medium | Solubility (mg/mL) |
| Water | Low (practically insoluble)[4] |
| Phosphate Buffer (pH 7.2) | Higher than in water[5][6] |
| FaSSIF | Higher than in water[5][6] |
| FeSSIF | Higher than in water[5][6] |
Table 2: Compendial Dissolution Conditions for Ibuprofen Tablets
| Parameter | Condition | Reference |
| Apparatus | USP Apparatus 2 (Paddle) | [7] |
| Rotation Speed | 50 RPM | [7][8] |
| Medium | Phosphate Buffer pH 7.2 | [7][13] |
| Volume | 900 mL | [7][13] |
| Temperature | 37 ± 0.5 °C | [8] |
Visualizations
Caption: Workflow for Dissolution Testing of this compound.
References
- 1. Vaginal Use of this compound (Ginenorm): Efficacy, Tolerability, and Pharmacokinetic Data: A Review of Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaginal use of this compound (ginenorm): efficacy, tolerability, and pharmacokinetic data: a review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 9. Comparative Studies on the Dissolution Profiles of Oral Ibuprofen Suspension and Commercial Tablets using Biopharmaceutical Classification System Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IBUPROFEN AND ITS DIFFERENT ANALYTICAL AND MANUFACTURING METHODS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ukaazpublications.com [ukaazpublications.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Ibuprofen Isobutanolammonium Salt Synthesis
Welcome to the technical support center for the synthesis of Ibuprofen Isobutanolammonium salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound salt?
The synthesis involves a simple acid-base reaction between Ibuprofen, a carboxylic acid, and 2-amino-2-methyl-1-propanol (B13486) (isobutanolamine), a primary amine. The carboxyl group of Ibuprofen donates a proton to the amino group of isobutanolamine, forming an ammonium (B1175870) salt.
Q2: What are the recommended starting materials and solvent for this synthesis?
Based on established protocols, the recommended starting materials are racemic Ibuprofen (purity ≥ 98%) and 2-amino-2-methyl-1-propanol.[1] The reaction is typically carried out in a non-polar solvent like n-hexane to facilitate the precipitation of the ionic salt product.[1]
Q3: What is a typical experimental protocol for this synthesis?
A general procedure involves dissolving Ibuprofen in n-hexane with stirring, followed by the slow, dropwise addition of an equimolar amount of 2-amino-2-methyl-1-propanol.[1] The reaction mixture is then stirred for a period, typically one hour, during which the salt precipitates out of the solution.[1] The solid product is subsequently collected by filtration, dried, and stored in a desiccator.[1]
Q4: How can I confirm the successful formation of the this compound salt?
Successful salt formation can be confirmed by a variety of analytical techniques, including:
-
Differential Scanning Calorimetry (DSC): The salt will exhibit a different and sharper melting point endotherm compared to the starting Ibuprofen.[1]
-
Thermogravimetric Analysis (TGA): The salt will have a different thermal decomposition profile compared to the individual reactants.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for changes in the characteristic peaks of the carboxylic acid and amine groups, indicating the formation of the carboxylate and ammonium ions.
-
Powder X-ray Diffraction (PXRD): The diffraction pattern of the product will be distinct from that of the starting materials, confirming a new crystalline solid has been formed.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Precipitate Formation | 1. Improper Solvent: The chosen solvent may be too polar, keeping the salt dissolved. 2. Insufficient Reaction Time: The reaction may not have reached completion. 3. Low Reactant Concentration: Dilute solutions may hinder precipitation. 4. Water Contamination: Presence of water can affect the solubility of the salt. | 1. Use a non-polar solvent like n-hexane to promote precipitation of the ionic salt.[1] 2. Increase the stirring time to 2-3 hours to ensure complete reaction. 3. Increase the concentration of the reactants in the solvent. 4. Ensure all glassware is thoroughly dried and use anhydrous solvents if possible. |
| Low Product Yield After Filtration | 1. Incomplete Precipitation: Some of the product may remain dissolved in the solvent. 2. Loss During Filtration: Fine particles may pass through the filter paper. 3. Improper Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material and lower theoretical yield. 4. Impure Ibuprofen: Impurities in the starting Ibuprofen can interfere with the salt formation.[2] | 1. Cool the reaction mixture in an ice bath before filtration to decrease the solubility of the salt. 2. Use a finer porosity filter paper or a sintered glass funnel. Wash the collected solid with a small amount of cold solvent to minimize dissolution. 3. Accurately weigh the reactants to ensure a 1:1 molar ratio of Ibuprofen to 2-amino-2-methyl-1-propanol.[1] 4. Use high-purity Ibuprofen (≥98%). If purity is a concern, consider recrystallizing the Ibuprofen before use. |
| Oily or Gummy Product Instead of Crystalline Solid | 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Rapid Precipitation: Very fast addition of the amine can lead to the formation of an amorphous solid or oil. 3. Solvent Choice: The solvent may not be optimal for inducing crystallization. | 1. Ensure high purity of starting materials. The oily product can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. Add the 2-amino-2-methyl-1-propanol solution dropwise and slowly to the Ibuprofen solution with vigorous stirring. 3. While n-hexane is recommended, experimenting with other non-polar solvents or solvent mixtures might improve crystallinity. |
| Product Purity Issues (e.g., broad melting point) | 1. Incomplete Reaction: Presence of unreacted Ibuprofen will lower and broaden the melting point. 2. Occluded Solvent: Solvent molecules may be trapped within the crystal lattice. 3. Side Reactions: Although less common under these mild conditions, potential side reactions could generate impurities. | 1. Ensure the reaction goes to completion by extending the reaction time or gently warming the mixture (monitor for any degradation). 2. Dry the product thoroughly under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove any residual solvent. 3. Recrystallize the product from a suitable solvent system to improve purity. |
Data Summary
Physicochemical Properties of Ibuprofen and its Isobutanolammonium Salt
| Property | Ibuprofen | This compound Salt | Reference |
| Melting Point (Peak) | 78.95 °C | 136.88 °C | [1] |
| Decomposition Onset (TGA) | 125 °C | 110 °C | [1] |
| Aqueous Solubility | 0.021 mg/mL | 315.201 mg/mL | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound Salt
This protocol is based on the successful synthesis reported in the literature.[1]
Materials:
-
Ibuprofen (racemic, purity ≥ 98%)
-
2-amino-2-methyl-1-propanol
-
n-Hexane (analytical grade)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Oven
-
Desiccator with a drying agent (e.g., calcium chloride)
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of Ibuprofen in 40 mL of n-hexane.
-
Stir the solution using a magnetic stirrer until all the Ibuprofen has dissolved.
-
Slowly add 10 mmol of 2-amino-2-methyl-1-propanol dropwise to the stirred solution using a dropping funnel over a period of 10-15 minutes.
-
Continue stirring the resulting mixture at room temperature for 1 hour. A white precipitate of the this compound salt will form during this time.
-
After 1 hour, filter the precipitate using a Büchner funnel under vacuum.
-
Wash the collected solid with a small amount of cold n-hexane to remove any residual soluble impurities.
-
Dry the filtered salt in an oven at 70 °C until a constant weight is achieved.
-
Store the dried this compound salt in a desiccator over a suitable drying agent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound salt.
Caption: Logical troubleshooting workflow for addressing low yield in the synthesis.
References
"overcoming solubility issues with Ibuprofen isobutanolammonium"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ibuprofen (B1674241) isobutanolammonium. Our goal is to help you overcome common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ibuprofen isobutanolammonium and why is it used?
A1: this compound is a salt form of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1][2] Ibuprofen itself is a BCS Class II drug, meaning it has high permeability but low aqueous solubility, which can limit its bioavailability and dissolution rate.[3] Salt formation is a common strategy to improve the solubility and dissolution properties of poorly soluble drugs like ibuprofen.[1] this compound is designed to be a more soluble form of ibuprofen, and it has been shown to completely dissociate in aqueous solutions.[2][4][5][6]
Q2: What are the primary challenges when working with this compound?
A2: While this compound is more soluble than ibuprofen free acid, researchers may still encounter solubility issues. The most common challenge is the potential for precipitation of the less soluble free acid form of ibuprofen, particularly in acidic environments.[7] As a salt of a weak acid, the solubility of this compound is highly dependent on the pH of the solution.
Q3: What are some general strategies to enhance the solubility of ibuprofen and its salts?
A3: Several techniques can be employed to improve the solubility of ibuprofen, which may also be applicable to maintaining the stability of this compound in solution. These include:
-
Solid Dispersions: Dispersing ibuprofen in a water-soluble polymer carrier.[3]
-
Nanosizing: Reducing the particle size to the nanometer range to increase the surface area for dissolution.
-
Crystal Engineering: Modifying the crystal structure of the drug to improve its dissolution characteristics.
-
Use of Cyclodextrins: Encapsulating the ibuprofen molecule within a cyclodextrin (B1172386) complex.
-
Microemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in a lipid-based system.
-
Use of Hydrotropic Agents: Adding agents that increase the aqueous solubility of poorly soluble substances.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed after dissolving this compound in an aqueous buffer. | The pH of the buffer is at or below the pKa of ibuprofen (approximately 4.4-4.9), causing the conversion of the soluble salt to the poorly soluble free acid form. | Adjust the pH of the buffer to be at least 2 units above the pKa of ibuprofen (i.e., pH > 6.9) to maintain the ionized, more soluble form of the drug. |
| Cloudiness or precipitation occurs when mixing the this compound solution with other formulation components. | Incompatibility with other excipients in the formulation, leading to a decrease in the overall solubilizing capacity of the vehicle or a chemical reaction. | Evaluate the compatibility of each excipient with this compound individually. Consider the use of co-solvents or surfactants to improve compatibility and solubility. |
| Inconsistent or lower-than-expected solubility results. | The dissolution process has not reached equilibrium. The temperature of the solvent may be too low. | Ensure adequate mixing time and agitation to reach equilibrium solubility. Perform solubility studies at a controlled temperature, as solubility is temperature-dependent. |
| Difficulty dissolving the compound in organic solvents. | This compound is a salt and may have different solubility characteristics in organic solvents compared to the free acid form. | While ibuprofen is readily soluble in many organic solvents, its salt form may be less soluble.[3] Refer to the solubility data table below for suitable organic solvents for ibuprofen, which can serve as a starting point. For the salt, polar organic solvents or mixtures with water may be more effective. |
Data Presentation
Table 1: Solubility of Ibuprofen in Various Solvents
| Solvent | Solubility (at 25 °C unless otherwise noted) |
| Water | < 1 mg/mL[8] |
| Phosphate Buffered Saline (PBS) pH 7.2 | ~2 mg/mL[9] |
| Ethanol | Readily soluble[3] |
| Acetone | Readily soluble[8] |
| Methanol | Freely soluble |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL |
| Dimethyl Formamide (DMF) | ~45 mg/mL |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. Create a series of standard solutions by diluting the stock solution.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge or filter the samples to remove the undissolved solid. Dilute an aliquot of the supernatant with a suitable solvent.
-
Quantification: Analyze the concentration of the dissolved drug in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Determine the solubility from the concentration of the saturated solution.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve both this compound and a hydrophilic polymer carrier (e.g., PVP, PEG) in a common volatile solvent or solvent mixture.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline).
Visualizations
Experimental Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
General Strategy for Formulating Poorly Soluble Drugs
Caption: General formulation strategies for enhancing solubility.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. physicochemical characteristics of ibuprofen | PPTX [slideshare.net]
- 4. Vaginal Use of this compound (Ginenorm): Efficacy, Tolerability, and Pharmacokinetic Data: A Review of Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Vaginal Use of this compound (Ginenorm): Efficacy, Tolerability, and Pharmacokinetic Data: A Review of Available Data | Semantic Scholar [semanticscholar.org]
- 6. Vaginal use of this compound (ginenorm): efficacy, tolerability, and pharmacokinetic data: a review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined Use of Crystalline Sodium Salt and Polymeric Precipitation Inhibitors to Improve Pharmacokinetic Profile of Ibuprofen through Supersaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hownature.com [hownature.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Ibuprofen Isobutanolammonium Topical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of ibuprofen (B1674241) isobutanolammonium topical formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and recommended solutions in a clear question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| Poor Drug Solubilization in the Formulation Base | - Ibuprofen isobutanolammonium, while more water-soluble than ibuprofen, may still have limited solubility in certain non-aqueous or low-water content bases.- Inadequate mixing or heating during formulation.- Incorrect pH of the vehicle. | - Increase Co-solvent Concentration: Gradually increase the concentration of co-solvents like propylene (B89431) glycol, ethanol, or glycerin.- Optimize pH: Adjust the pH of aqueous-based formulations. While this compound is a salt, the overall formulation pH can still influence its stability and solubility.[1] - Incorporate Solubilizers: Consider the use of non-ionic surfactants or cyclodextrins.- Improve Mixing Process: Ensure adequate mixing time and intensity. Gentle heating may aid dissolution, but monitor for degradation.[2] |
| Phase Separation or Instability Over Time | - Incompatibility of excipients.- Inadequate emulsification in cream or emulgel formulations.- Changes in temperature during storage leading to precipitation.[2] | - Excipient Compatibility Screening: Conduct pre-formulation studies to ensure compatibility between this compound and other excipients.- Optimize Emulsifier System: Adjust the type and concentration of the emulsifying agent(s). Ensure proper homogenization during manufacturing.[2] - Conduct Stability Studies: Evaluate the formulation at various temperatures and humidity conditions as per ICH guidelines. |
| Low In Vitro Skin Permeation | - High viscosity of the formulation hindering drug release.- Sub-optimal thermodynamic activity of the drug in the vehicle.- Insufficient concentration of penetration enhancers. | - Adjust Viscosity: Optimize the concentration of the gelling agent to achieve a balance between desired consistency and drug diffusion.[1] - Incorporate Penetration Enhancers: Systematically evaluate the effect of different penetration enhancers such as ethanol, propylene glycol, or fatty acids.[3] - Supersaturated Formulations: Explore the development of supersaturated systems to enhance thermodynamic activity, though stability can be a challenge. |
| Inconsistent Drug Content Uniformity | - Inadequate mixing during manufacturing.- Drug precipitation during storage. | - Validate Mixing Process: Ensure the mixing process is robust and scalable to achieve a homogenous distribution of the drug.- Monitor for Precipitation: Visually inspect samples stored under different conditions. If precipitation is observed, re-evaluate the solvent system and drug concentration. |
| Discoloration or pH Shift in the Formulation | - Chemical degradation of this compound or other excipients.- Interaction with packaging materials. | - Stability Indicating HPLC Method: Use a validated stability-indicating HPLC method to identify and quantify any degradation products.[4][5][6] - Incorporate Antioxidants and Chelating Agents: If oxidation is suspected, consider adding suitable antioxidants. Chelating agents can be used to bind metal ions that may catalyze degradation.- Packaging Compatibility Studies: Ensure the chosen packaging material is inert and does not interact with the formulation. |
Frequently Asked Questions (FAQs)
1. What are the advantages of using this compound over ibuprofen free acid in a topical formulation?
This compound is a salt form of ibuprofen that offers significantly improved aqueous solubility. This can be advantageous in the development of aqueous-based topical formulations such as gels and lotions, potentially allowing for higher drug loading and avoiding the need for high concentrations of organic solvents.
2. What are the key formulation parameters to consider when optimizing for skin permeation?
Several factors influence the skin permeation of ibuprofen from topical formulations.[7] Key parameters to consider include:
-
Drug Concentration: Higher concentrations can increase the thermodynamic driving force for permeation.
-
Vehicle Composition: The choice of solvents, co-solvents, and penetration enhancers is critical.
-
pH of the Formulation: The pH can affect the ionization state of the drug and its partitioning into the skin.[1]
-
Viscosity: The viscosity of the formulation can impact drug release.[1]
3. Which analytical methods are suitable for the quantification of this compound in a topical formulation?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the quantification of ibuprofen. A stability-indicating HPLC method should be developed and validated to separate ibuprofen from its degradation products and any interfering excipients.
4. How can the physical stability of an this compound topical formulation be assessed?
Physical stability can be evaluated through various tests, including:
-
Visual Inspection: Observing for any changes in color, odor, or appearance, including phase separation or crystallization.
-
pH Measurement: Monitoring for any significant shifts in pH over time.
-
Viscosity Measurement: Assessing changes in the rheological properties of the formulation.
-
Centrifugation: To test for emulsion or suspension stability under stress.
5. What are some common excipients used in topical ibuprofen formulations?
Common excipients include:
-
Gelling agents: Carbomers (e.g., Carbopol 940), hydroxypropyl methylcellulose (B11928114) (HPMC).[8][9]
-
Co-solvents/Penetration Enhancers: Propylene glycol, ethanol, glycerin.[8]
-
Emulsifiers (for creams/emulgels): Cetyl alcohol, stearyl alcohol, Span, Tween.[10]
-
Preservatives: Methylparaben, propylparaben.[9]
-
Neutralizing agents (for carbomer gels): Triethanolamine.[9]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Ibuprofen Quantification
This protocol provides a general framework for the HPLC analysis of ibuprofen in a topical formulation. It should be optimized and validated for your specific formulation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a pH-adjusted buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). A common starting point is a 60:40 (v/v) ratio of acetonitrile to buffer. The pH of the buffer should be optimized for peak shape and retention time.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Accurately weigh a portion of the topical formulation.
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or the mobile phase).
-
Sonication may be required to ensure complete extraction of the drug.
-
Dilute the solution to a suitable concentration within the calibration curve range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve using standard solutions of ibuprofen of known concentrations.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a typical in vitro skin permeation study.
-
Apparatus: Franz diffusion cells.
-
Membrane: Excised human or animal skin (e.g., rat or porcine skin), or a synthetic membrane.
-
Receptor Medium: Phosphate buffered saline (PBS) pH 7.4, often with a solubilizing agent like polysorbate 80 to maintain sink conditions.
-
Procedure:
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed receptor medium and maintain a constant temperature (typically 32°C) and stirring.
-
Apply a known amount of the this compound topical formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.
-
Analyze the withdrawn samples for ibuprofen concentration using a validated analytical method such as HPLC.
-
-
Data Analysis: Calculate the cumulative amount of ibuprofen permeated per unit area over time. The steady-state flux can be determined from the slope of the linear portion of the cumulative amount versus time plot.
Visualizations
References
- 1. WO2011063531A1 - Topical ibuprofen formulations - Google Patents [patents.google.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Formulation and delivery strategies of ibuprofen: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 6. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Formulation Parameters on Permeation of Ibuprofen from Topical Formulations Using Strat-M® Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. jddtonline.info [jddtonline.info]
- 10. tapchi.ctump.edu.vn [tapchi.ctump.edu.vn]
Technical Support Center: Stability Testing of Ibuprofen Isobutanolammonium Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of ibuprofen (B1674241) isobutanolammonium formulations.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for ibuprofen isobutanolammonium formulations?
A1: The primary stability concerns for this compound formulations revolve around the potential for both physical and chemical degradation. Key areas to monitor include:
-
Thermal Degradation: this compound salt is known to be less thermally stable than ibuprofen.[1] The decomposition temperature for the salt has been observed at an onset of 110°C, compared to 125°C for ibuprofen.[1] Therefore, exposure to elevated temperatures during manufacturing, storage, and shipping is a critical factor to control.
-
Hydrolysis: Like many esters and salts, the formulation can be susceptible to hydrolysis, especially in the presence of moisture. While ibuprofen itself is stable in acidic conditions, it can degrade under basic conditions.[2][3]
-
Oxidation: Ibuprofen can undergo oxidative degradation.[4] The presence of oxidizing agents or exposure to atmospheric oxygen, especially when catalyzed by light or metal ions, can lead to the formation of degradation products.
-
Photodegradation: Exposure to light can induce degradation of ibuprofen.[5] Formulations should be protected from light during stability studies and storage.
-
Physical Changes: Changes in appearance, color, odor, and dissolution rate are important physical stability indicators. For liquid or semi-solid formulations, precipitation of the active pharmaceutical ingredient (API) or changes in viscosity should be monitored.
Q2: What are the major degradation products of ibuprofen that I should monitor?
A2: The primary and most well-documented degradation product of ibuprofen is 4-isobutylacetophenone (4-IBAP).[4] Other potential impurities and degradation products that have been identified in studies on ibuprofen include:
-
2-(4-formylphenyl)propionic acid (FPPA)
-
2-(3-isobutylphenyl)propionic acid (IBPPA)[4]
It is crucial to develop a stability-indicating analytical method that can separate ibuprofen from these and other potential degradation products.
Q3: How does the solubility of this compound compare to ibuprofen, and how might this impact stability testing?
A3: this compound salt exhibits significantly higher aqueous solubility compared to ibuprofen free acid. The solubility of the salt in water has been reported as 315.201 mg/mL, a substantial increase from the 0.021 mg/mL solubility of pure ibuprofen.[1]
This enhanced solubility has implications for stability testing, particularly for liquid and semi-solid formulations:
-
Increased potential for solution-state degradation: Higher concentrations of the drug in solution can accelerate degradation pathways like hydrolysis.
-
Physical stability of supersaturated solutions: If formulations are designed to be supersaturated, there is a risk of precipitation of the less soluble free acid form over time if the pH of the formulation changes. This should be monitored as part of the physical stability assessment.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Unexpected Peaks in HPLC Chromatogram | - Degradation of this compound. - Impurities from excipients. - Contamination from the container closure system. - Contamination from the analytical system (e.g., mobile phase, column). | - Perform forced degradation studies on the drug substance and placebo to identify potential degradation products.[4][6] - Analyze a placebo formulation to identify any peaks originating from excipients. - Conduct extractable and leachable studies on the container closure system. - Run a blank injection (mobile phase only) to check for system contamination. |
| Loss of Assay Value (Potency) | - Chemical degradation (hydrolysis, oxidation, photolysis). - Physical precipitation of the API. - Adsorption of the API onto the container surface. | - Review the storage conditions (temperature, humidity, light exposure).[7] - Analyze for known degradation products to determine the degradation pathway. - Visually inspect the sample for any precipitation. If observed, attempt to redissolve and re-assay. - Evaluate the compatibility of the formulation with the container closure system. |
| Change in Physical Appearance (e.g., color, clarity) | - Formation of colored degradants. - Precipitation or crystallization of API or excipients. - Microbial contamination. | - Correlate the change in appearance with the appearance of new peaks in the chromatogram. - Perform microscopic examination to identify any particulate matter. - Conduct microbial limit testing. |
| Inconsistent Dissolution Results | - Changes in the solid-state properties of the API (e.g., crystal form, particle size). - Changes in the formulation matrix (e.g., disintegration properties of a tablet). | - Perform solid-state characterization (e.g., XRPD, DSC) of the API from the stored samples. - Evaluate physical parameters of the dosage form such as hardness and disintegration time. |
Data Presentation
Table 1: Thermal Analysis Data for Ibuprofen and this compound Salt
| Compound | Melting Onset (°C) | Melting Peak (°C) | Decomposition Onset (°C) |
| Ibuprofen | 75.38[1] | 78.95[1] | 125[1] |
| This compound Salt | 133.69[1] | 136.88[1] | 110[1] |
Table 2: Summary of Forced Degradation Studies on Ibuprofen
| Stress Condition | Reagent/Condition | Duration | Observation |
| Acid Hydrolysis | 1 N HCl | 24-48 hours | Ibuprofen is stable.[2][3] |
| Base Hydrolysis | 1 N NaOH | 24-48 hours | Degradation observed, with the formation of impurity C.[2][3] |
| Oxidation | 10% H₂O₂ | 24-48 hours | Ibuprofen is stable.[2][3] |
| Thermal Degradation | 105°C | 24 hours | No significant degradation.[5] |
| Photolytic Degradation | UV light | 48 hours | 12.3% degradation with one major degradation product.[5] |
Note: The forced degradation data presented is for ibuprofen. Similar studies should be conducted on the this compound salt to understand its specific degradation profile.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ibuprofen and Related Substances
This protocol is based on established methods for ibuprofen and should be validated for the specific this compound formulation.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[5]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: Acetonitrile and 0.1% v/v orthophosphoric acid in water (45:55 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 35°C.[9]
-
UV Detection: 254 nm.[9]
2. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the mobile phase as described above, filter through a 0.45 µm membrane filter, and degas.[8]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation:
-
For solid dosage forms: Weigh and finely powder a representative number of units. Accurately weigh a portion of the powder equivalent to a target concentration of this compound and dissolve it in a suitable solvent, followed by dilution with the mobile phase. Centrifuge or filter the solution before injection.[2]
-
For liquid/semi-solid formulations: Accurately weigh a portion of the formulation equivalent to a target concentration of this compound and dissolve/disperse it in a suitable solvent, followed by dilution with the mobile phase.
-
3. Validation Parameters (as per ICH guidelines):
-
Specificity (including forced degradation studies)
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for forced degradation studies to establish the stability-indicating nature of the analytical method.[10]
1. Acid Hydrolysis:
-
Treat the drug substance/product with 1 N HCl at 80°C for 2 hours.[5] Neutralize the sample before analysis.
2. Base Hydrolysis:
-
Treat the drug substance/product with 1 N NaOH at 80°C for 2 hours.[5] Neutralize the sample before analysis.
3. Oxidative Degradation:
-
Treat the drug substance/product with 3% H₂O₂ at room temperature for 24 hours.[5]
4. Thermal Degradation:
-
Expose the solid drug substance/product to dry heat at an appropriate temperature (e.g., 105°C) for 24 hours.[5]
5. Photolytic Degradation:
-
Expose the drug substance/product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
For all stress conditions, a control sample (unstressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active ingredient.[10]
Visualizations
Caption: Workflow for a typical stability study of a pharmaceutical formulation.
Caption: Potential degradation pathways for this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 3. scirp.org [scirp.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. longdom.org [longdom.org]
- 9. Related Substances study in Ibuprofen Raw Materials and Its Preparations [journal11.magtechjournal.com]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Ibuprofen Isobutanolammonium Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of ibuprofen (B1674241) isobutanolammonium salt.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of preparing the isobutanolammonium salt of ibuprofen?
The main advantage of forming the ibuprofen isobutanolammonium salt is to significantly improve the aqueous solubility of ibuprofen.[1][2] The salt formation enhances the dissolution profile, which is a critical factor for bioavailability.[1][2]
Q2: How can I confirm the successful formation of the this compound salt?
Successful salt formation can be confirmed through various analytical techniques:
-
Differential Scanning Calorimetry (DSC): The DSC thermogram of the salt will show a distinct melting point different from that of the starting materials (ibuprofen and 2-amino-2-methyl-propan-1-ol).[1][2]
-
Powder X-ray Diffraction (PXRD): The PXRD pattern of the product will be different from the patterns of the individual reactants, indicating the formation of a new crystalline entity.[1][2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of the salt will show characteristic shifts in the bands corresponding to the carboxylic acid group of ibuprofen and the amine and hydroxyl groups of isobutanolammonium, indicating an ionic interaction.[1]
Q3: What solvent is recommended for the synthesis and crystallization of this compound salt?
A non-polar solvent like n-hexane is suitable for the synthesis, as it facilitates the precipitation of the formed salt.[1] For recrystallization to control crystal habit, various solvents can be explored, but the choice will depend on the desired crystal properties. The polarity of the solvent is known to affect the crystal habit of ibuprofen.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No precipitation/crystallization after adding 2-amino-2-methyl-propan-1-ol | 1. High Solubility: The salt may be too soluble in the chosen solvent. 2. Insufficient Supersaturation: The concentration of the reactants may be too low. 3. Incorrect Stoichiometry: The molar ratio of ibuprofen to the amine may not be 1:1. | 1. Solvent Selection: If using a solvent other than n-hexane, consider one in which the salt is less soluble. An anti-solvent addition could also induce precipitation. 2. Increase Concentration: Reduce the amount of solvent used to dissolve the ibuprofen initially. 3. Verify Stoichiometry: Ensure that equimolar amounts of ibuprofen and 2-amino-2-methyl-propan-1-ol are used.[1] |
| Oiling out (formation of a liquid phase instead of solid crystals) | 1. High Supersaturation: The concentration of the salt in the solution is too high, leading to liquid-liquid phase separation. 2. Inadequate Agitation: Poor mixing can lead to localized high supersaturation. | 1. Dilute the Solution: Add more solvent to reduce the supersaturation level. 2. Control Addition Rate: Add the 2-amino-2-methyl-propan-1-ol solution more slowly. 3. Improve Agitation: Ensure vigorous and consistent stirring throughout the addition process. |
| Low Yield of Crystalline Product | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Product Loss During Filtration/Washing: Some of the salt may be dissolving in the washing solvent. 3. Suboptimal Crystallization Temperature: The final temperature may be too high, leaving a significant amount of product in the solution. | 1. Increase Reaction Time: Extend the stirring time after the addition of the amine.[1] 2. Use a Cold Washing Solvent: Wash the filtered precipitate with a minimal amount of cold solvent. 3. Optimize Cooling: Experiment with a lower final crystallization temperature. |
| Poor Crystal Quality (e.g., agglomerates, irregular shapes) | 1. Rapid Precipitation: Very fast addition of the amine can lead to uncontrolled precipitation and agglomeration. 2. Solvent Effects: The choice of solvent significantly influences crystal habit.[3] 3. Presence of Impurities: Impurities can interfere with crystal growth. | 1. Slow Down the Process: Decrease the rate of addition of the amine and consider a slower cooling rate if recrystallizing. 2. Solvent Screening: For recrystallization, test various solvents with different polarities to achieve the desired crystal shape.[3] 3. Use High-Purity Reagents: Ensure the ibuprofen, 2-amino-2-methyl-propan-1-ol, and solvent are of high purity. |
| Product Fails Analytical Confirmation (DSC/PXRD) | 1. Incomplete Salt Formation: The product may be a mixture of the salt and unreacted ibuprofen. 2. Incorrect Polymorph: The crystallization conditions may have produced an undesired polymorphic form. 3. Presence of Solvates: The crystal lattice may have incorporated solvent molecules. | 1. Optimize Reaction Conditions: Ensure a 1:1 molar ratio and sufficient reaction time.[1] Purify the product through recrystallization. 2. Controlled Crystallization: Carefully control factors like solvent, temperature, and cooling rate during recrystallization to target a specific polymorph. 3. Drying: Dry the product thoroughly under vacuum at an appropriate temperature to remove any residual solvent.[1] |
Data Presentation
Table 1: Physicochemical Properties of Ibuprofen and its Isobutanolammonium Salt
| Property | Ibuprofen | This compound Salt |
| Melting Point (Peak) | 78.95 °C[1] | 136.88 °C[1] |
| Aqueous Solubility | 0.021 mg/mL[1] | 315.201 mg/mL[1] |
Experimental Protocols
Protocol 1: Synthesis and Crystallization of this compound Salt
This protocol is adapted from the work of Carvalho & Joshi (2019).[1]
-
Dissolution: Dissolve 10 mmol of ibuprofen in 40 mL of n-hexane in a suitable reaction vessel. Stir the solution using a magnetic stirrer.
-
Reaction: Slowly add 10 mmol of 2-amino-2-methyl-propan-1-ol dropwise to the ibuprofen solution.
-
Crystallization: Continue stirring the solution for 1 hour at room temperature. A precipitate will form.
-
Isolation: Filter the precipitate using a Buchner funnel.
-
Drying: Dry the collected solid in an oven at 70 °C.
-
Storage: Store the dried this compound salt in a desiccator over calcium chloride.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample into a crimped aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Heat the sample from 30 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Record the heat flow as a function of temperature to determine the melting endotherm.
Protocol 3: Characterization by Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Place a sufficient amount of the powdered sample onto the sample holder.
-
Instrument Setup: Mount the sample holder in the PXRD instrument.
-
Data Acquisition: Scan the sample over a 2θ range of 5° to 40°.
-
Data Analysis: Analyze the resulting diffraction pattern to identify the characteristic peaks of the crystalline salt.
Visualizations
Caption: Experimental workflow for the synthesis of this compound salt.
Caption: Troubleshooting logic for this compound crystallization.
References
Technical Support Center: Enhancement of Ibuprofen Isobutanolammonium Skin Permeation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the skin permeation of Ibuprofen (B1674241) Isobutanolammonium.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable skin permeation of Ibuprofen Isobutanolammonium in our Franz diffusion cell experiments. What are the potential causes and how can we troubleshoot this?
A1: Low and variable permeation are common challenges. Here are the primary causes and troubleshooting steps:
-
Formulation Issues:
-
Poor Solubility/Dispersion: this compound, although more soluble than ibuprofen, might not be fully dissolved or uniformly dispersed in the vehicle.
-
Troubleshooting: Ensure complete solubilization of the salt in your vehicle. Use of co-solvents like propylene (B89431) glycol or ethanol (B145695) can be beneficial. For suspensions, ensure uniform particle size and dispersion.
-
-
Suboptimal Vehicle: The formulation's vehicle is critical for drug release and skin penetration.[1]
-
-
Skin Sample Variability:
-
Source and Preparation: The thickness, integrity, and source (e.g., porcine, human cadaver) of the skin can lead to significant variations.
-
-
Experimental Conditions:
-
Inadequate Hydration: Dry skin samples will have a less permeable stratum corneum.
-
Troubleshooting: Ensure skin samples are properly hydrated in phosphate-buffered saline (PBS) at the appropriate pH before mounting in the Franz cells.[3]
-
-
Air Bubbles: Air bubbles between the skin and the receptor medium can obstruct diffusion.
-
Troubleshooting: Carefully inspect for and remove any air bubbles in the receptor chamber after mounting the skin.
-
-
Q2: How can we confirm that this compound is enhancing permeation compared to standard ibuprofen?
A2: A direct comparison study is necessary. You should perform parallel experiments using formulations containing equimolar concentrations of this compound and standard ibuprofen. Key parameters to compare are the steady-state flux (Jss), permeability coefficient (Kp), and the enhancement ratio (ER). An ER greater than 1 for the isobutanolammonium salt would indicate enhanced permeation.
Q3: What is the likely mechanism for the enhanced skin permeation of this compound?
A3: The enhanced permeation is likely due to a combination of factors:
-
Increased Solubility: The salt form increases the aqueous solubility of ibuprofen, leading to a higher concentration gradient across the skin.[6]
-
Ionic Pair Formation: The formation of an ionic pair between the ibuprofen anion and the isobutanolammonium cation can increase the lipophilicity of the complex, facilitating its partitioning into the lipid-rich stratum corneum.
-
Disruption of Stratum Corneum: Ibuprofen itself can act as a permeation enhancer by disrupting the highly ordered structure of the stratum corneum lipids.[7] The isobutanolammonium counter-ion may further contribute to this disruption.
Troubleshooting Guides
Issue 1: Inconsistent HPLC Results for Ibuprofen Quantification
-
Symptom: Poor peak shape, shifting retention times, or non-linear calibration curve.
-
Possible Causes & Solutions:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of ibuprofen. Ensure the pH is stable and appropriate for your column. A mobile phase of potassium dihydrogen phosphate (B84403) and acetonitrile (B52724) is commonly used.[2][4]
-
Column Temperature: Fluctuations in column temperature can cause retention time shifts. Maintain a constant column temperature.[4]
-
Sample Preparation: Incomplete extraction of ibuprofen from the receptor medium or skin sample. Ensure your extraction protocol is validated for efficiency.
-
Injection Volume: An injection volume of 20 μL is often used, but optimization may be necessary.[4]
-
Issue 2: High Inter-replicate Variability in Permeation Data
-
Symptom: Large standard deviations in flux and permeability coefficient values across replicate Franz cells.
-
Possible Causes & Solutions:
-
Inconsistent Skin Samples: As mentioned in the FAQs, skin variability is a major factor. Use skin from the same donor and anatomical site for each experimental run.
-
Non-uniform Formulation Application: Ensure a consistent and uniform amount of the formulation is applied to the skin surface in each Franz cell.
-
Variable Stirring in Receptor Chamber: Inconsistent stirring can lead to variations in the concentration gradient. Use a consistent stirring speed for all cells.[4]
-
Data Presentation
Table 1: Hypothetical In Vitro Skin Permeation Parameters of Ibuprofen and this compound
| Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) x 10⁻³ (cm/h) | Lag Time (tL) (h) | Enhancement Ratio (ER) |
| Ibuprofen Gel (2%) | 35.5 ± 4.2 | 1.78 | 2.5 | 1.0 |
| This compound Gel (2.6% w/w)* | 78.1 ± 6.5 | 3.91 | 1.8 | 2.2 |
*Equimolar concentration to 2% Ibuprofen.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation:
-
Obtain full-thickness porcine or human abdominal skin.[4]
-
Remove subcutaneous fat and connective tissue.
-
Dermatome the skin to a thickness of approximately 500 µm.[4]
-
Store the prepared skin samples at -20°C until use.[4]
-
Prior to the experiment, thaw the skin and hydrate (B1144303) it in PBS (pH 7.4) for 30 minutes.[3]
-
-
Franz Cell Assembly:
-
Mount the hydrated skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with a known volume of PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin.[4]
-
Maintain the temperature of the receptor medium at 37°C using a circulating water bath.[4]
-
Place a magnetic stir bar in the receptor chamber and stir at a constant speed.[4]
-
-
Experiment Execution:
-
Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS (pH 7.4) to maintain sink conditions.[4]
-
-
Sample Analysis:
-
Analyze the concentration of ibuprofen in the collected samples using a validated HPLC method.
-
HPLC Method for Ibuprofen Quantification
-
System: A standard HPLC system with a UV detector.[4]
-
Column: C18 column (e.g., 125 mm x 4 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate and acetonitrile (e.g., 60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 264 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 25°C.[4]
-
Quantification: Determine the concentration of ibuprofen based on a calibration curve prepared from standard solutions of known concentrations.
Visualizations
Caption: Workflow for in vitro skin permeation studies.
Caption: Proposed mechanism for skin permeation enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Transdermal self-permeation enhancement of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
"degradation pathways of Ibuprofen isobutanolammonium"
An essential aspect of drug development and formulation is understanding the stability of the active pharmaceutical ingredient (API). This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the degradation of a novel salt, Ibuprofen (B1674241) Isobutanolammonium.
Frequently Asked Questions (FAQs)
Q1: What is Ibuprofen Isobutanolammonium and what are its expected stability characteristics?
A1: this compound is an ammonium (B1175870) carboxylate salt formed from the acid-base reaction between the carboxylic acid group of ibuprofen and the amino group of isobutanolamine.[1][2] The stability of this salt is influenced by the individual degradation pathways of both ibuprofen and the isobutanolammonium counter-ion, as well as their interaction. Ammonium carboxylate salts can be susceptible to thermal degradation, where they may either dissociate back into the parent acid and amine or dehydrate to form an amide, especially when heated above 100°C.[3][4]
Q2: What are the primary degradation pathways for the ibuprofen moiety?
A2: Ibuprofen is known to degrade under several conditions, including oxidation, photodegradation, and thermal stress.[5]
-
Oxidative Degradation: Can lead to the formation of hydroxylated derivatives and cleavage of the isobutyl side chain. Key products include 1-(4-isobutylphenyl)-1-ethanol and 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause decarboxylation and oxidation.[6][7] 4-isobutylacetophenone is a major photoproduct.[8][9] Other identified photoproducts include 4-acetyl benzoic acid and 1-(4-(1-hydroxy-2methylpropyl)phenyl)ethan-1-one.[10]
-
Thermal Degradation: Ibuprofen is relatively stable but can decompose at temperatures near its melting point (75-77°C) and above.[11][12] Decomposition can lead to the release of CO₂ from the carboxylic acid group.[13]
-
Hydrolysis: While the core structure of ibuprofen is stable against hydrolysis, ester or amide prodrugs of ibuprofen can be hydrolyzed back to the parent drug.[14][15]
Q3: What are the potential degradation pathways for the isobutanolammonium counter-ion?
A3: The isobutanolammonium cation is derived from isobutanolamine. Its degradation is not widely documented in pharmaceutical contexts, but potential pathways can be inferred from the chemistry of amino alcohols.
-
Oxidation: The primary alcohol group is susceptible to oxidation, potentially forming an aldehyde and then a carboxylic acid. The amino group can also undergo oxidation.
-
Thermal Stress: As part of the ammonium salt, it can dissociate upon heating. The free isobutanolamine could then be more susceptible to oxidation or other reactions.
Q4: Can the ibuprofen and isobutanolammonium ions react with each other under stress conditions?
A4: Yes. The most significant potential reaction is the thermal dehydration of the ammonium carboxylate salt to form an amide, specifically N-(3-hydroxy-2,2-dimethylpropyl)-2-(4-isobutylphenyl)propanamide. This is a condensation reaction that eliminates a molecule of water and typically requires heating.[3][4][16] The formation of this amide introduces a new impurity that must be monitored.
Troubleshooting Guide
Problem 1: An unexpected, less polar peak appears in my HPLC chromatogram during a thermal stress study.
-
Possible Cause: This could be the N-(3-hydroxy-2,2-dimethylpropyl)-2-(4-isobutylphenyl)propanamide, formed by the dehydration of the this compound salt.[3][4] Amides are generally less polar than the corresponding carboxylic acids and ammonium salts, leading to longer retention times in reversed-phase HPLC.
-
Troubleshooting Steps:
-
Characterize the Peak: Use LC-MS to determine the molecular weight of the impurity. The expected mass should correspond to the amide.
-
Confirm Identity: If possible, synthesize the amide as a reference standard to confirm its retention time and mass spectrum.
-
Modify Conditions: If amide formation is undesirable, conduct thermal studies at lower temperatures or under controlled humidity to limit dehydration.
-
Problem 2: I am observing a rapid loss of the parent compound under oxidative conditions with the formation of multiple degradation products.
-
Possible Cause: Both ibuprofen and the isobutanolammonium counter-ion have sites susceptible to oxidation. Ibuprofen's tertiary carbon on the propionic acid chain and the isobutyl group are known to oxidize.[5][17] The alcohol and amino groups of the counter-ion are also easily oxidized.
-
Troubleshooting Steps:
-
Identify Degradants: Use a high-resolution mass spectrometer (e.g., QTOF-MS) to identify the major degradation products. Compare the observed masses to known ibuprofen degradants (see Table 1).
-
Reduce Oxidant Concentration: The concentration of the oxidizing agent (e.g., H₂O₂) may be too high, leading to unrealistic degradation pathways. Reduce the concentration to achieve a target degradation of 5-20%.[18]
-
Add an Antioxidant: To test the hypothesis of oxidation, run a parallel experiment with a known antioxidant. A significant reduction in degradation would confirm an oxidative pathway.[12]
-
Problem 3: My degradation results are inconsistent across different batches of the salt.
-
Possible Cause: Inconsistencies can arise from variations in the initial purity of the salt, residual moisture content, or presence of metallic impurities that can catalyze degradation.
-
Troubleshooting Steps:
-
Characterize Starting Material: Thoroughly characterize each new batch for purity, moisture content (by Karl Fischer titration), and trace metals (by ICP-MS).
-
Control Storage Conditions: Store the this compound salt in a desiccator, protected from light, to prevent variability from moisture absorption and ambient photodegradation.
-
Standardize Experimental Setup: Ensure that all experimental parameters (temperature, pH, concentration, light exposure) are rigorously controlled in every experiment.[8]
-
Data Presentation
Table 1: Major Degradation Products of Ibuprofen Under Various Stress Conditions
| Stress Condition | Major Degradation Products | Reference |
| Oxidative | 1-(4-isobutylphenyl)-1-ethanol | [5] |
| 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | [5] | |
| 4-isobutylacetophenone (4-IBAP) | [8] | |
| Hydratropic Acid | [5] | |
| Photolytic | 4-isobutylacetophenone (4-IBAP) | [8][9] |
| 4-acetyl benzoic acid | [10] | |
| 1-(4-(1-hydroxy-2methylpropyl)phenyl)ethan-1-one | [10] | |
| Thermal | 4-isobutylacetophenone (4-IBAP) | [12] |
| Decarboxylation products | [13] | |
| Hydrolytic | Ibuprofen is generally stable to hydrolysis. Degradation is significant only under extreme pH and temperature. | [8] |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. Researchers should adapt concentrations, time points, and analytical methods based on the specific properties of the test substance and preliminary results. The goal is typically to achieve 5-20% degradation of the active substance.[19]
1. Protocol for Acid/Base Hydrolytic Degradation
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis:
-
Add an equal volume of the stock solution to vials containing 0.1 M HCl.
-
Keep one vial at room temperature and place another in a water bath at 60°C.
-
Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis to prevent damage to the HPLC column.
-
-
Base Hydrolysis:
-
Repeat the procedure using 0.1 M NaOH instead of HCl.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining parent compound and the formation of degradation products.
2. Protocol for Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidation:
-
Add the stock solution to a vial containing a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Protect the solution from light to prevent photo-oxidation and keep it at room temperature.
-
Withdraw samples at specified time points (e.g., 0, 1, 2, 4, 8 hours).
-
-
Analysis: Analyze the samples immediately by HPLC. It is generally not necessary to quench the reaction if samples are analyzed promptly.
3. Protocol for Photodegradation
-
Preparation: Prepare a 1 mg/mL solution of the compound and place it in transparent quartz cuvettes or vials.
-
Exposure:
-
Place the sample in a photostability chamber equipped with a light source that provides a combination of UV and visible light, as specified by ICH Q1B guidelines.
-
Prepare a "dark" control sample by wrapping an identical vial in aluminum foil and placing it in the same chamber to separate thermal effects from photolytic effects.
-
-
Sampling: Withdraw samples after a specified duration of light exposure (e.g., after 1.2 million lux hours for visible and 200 watt hours/square meter for UV).
-
Analysis: Analyze both the exposed and dark control samples by HPLC.
4. Protocol for Thermal Degradation
-
Preparation: Place the solid this compound powder in a glass vial.
-
Exposure:
-
Place the vial in a calibrated oven at an elevated temperature (e.g., 60°C, or a temperature slightly above the melting point for a short duration).
-
For comparison, keep a control sample at room temperature.
-
-
Sampling: Collect samples at various time points (e.g., 1, 3, 5, 7 days).
-
Analysis: For each time point, dissolve a weighed amount of the solid in a suitable solvent and analyze by HPLC.
Visualizations
Caption: Major degradation pathways of the ibuprofen moiety under photolytic, oxidative, and thermal stress.
References
- 1. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic degradation of ibuprofen using titanium oxide: insights into the mechanism and preferential attack of radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. US5185373A - Inhibition of thermal degradation of ibuprofen - Google Patents [patents.google.com]
- 13. Reaction Rate Models for the Thermal Decomposition of Ibuprofen Crystals [scirp.org]
- 14. Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and hydrolytic behavior of ibuprofen prodrugs and their PEGylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Ibuprofen degradation by mixed bacterial consortia: Metabolic pathway and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. jddtonline.info [jddtonline.info]
"addressing polymorphism in Ibuprofen isobutanolammonium"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ibuprofen (B1674241) isobutanolammonium salt, with a specific focus on addressing potential polymorphism.
Troubleshooting Guides
Issue 1: Variability in Physicochemical Properties (e.g., solubility, melting point) Between Batches
Possible Cause: The presence of different polymorphic forms or a mixture of forms. Polymorphs of the same compound can exhibit distinct physical properties.
Troubleshooting Steps:
-
Comprehensive Solid-State Characterization: Analyze different batches using a suite of analytical techniques to identify the crystalline form(s) present.
-
Powder X-Ray Diffraction (PXRD): Different polymorphs will produce distinct diffraction patterns.
-
Differential Scanning Calorimetry (DSC): Polymorphs typically have different melting points and enthalpies of fusion.
-
Vibrational Spectroscopy (FTIR/Raman): Subtle differences in the spectra can indicate different molecular packing or conformations.
-
-
Review Crystallization Conditions: Carefully document and compare the crystallization parameters for each batch, including solvent, temperature, cooling rate, and agitation. Minor variations can lead to the formation of different polymorphs.
-
Controlled Crystallization Studies: Perform systematic crystallization experiments to identify the conditions that consistently produce a desired single polymorphic form.
Issue 2: Unexpected Peaks in Powder X-Ray Diffraction (PXRD) Pattern
Possible Cause: This could indicate the presence of a new polymorph, a solvate, or impurities from the starting materials or by-products.
Troubleshooting Steps:
-
Purity Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) to confirm the chemical purity of the sample.
-
Thermal Analysis (DSC/TGA):
-
Run DSC to check for multiple melting endotherms, which might suggest a mixture of polymorphs.
-
Use Thermogravimetric Analysis (TGA) to detect the presence of solvents in the crystal lattice (solvates). A weight loss step corresponding to the boiling point of the solvent is indicative of a solvate.
-
-
Vibrational Spectroscopy (FTIR/Raman): Compare the spectrum with that of the starting materials (ibuprofen and isobutanolamine) to rule out their presence as impurities.
-
Controlled Recrystallization: Attempt to recrystallize the material under various conditions to isolate the form responsible for the new peaks and characterize it.
Issue 3: Phase Transformation During Storage or Processing
Possible Cause: The initial polymorphic form obtained is metastable and converts to a more stable form over time, or due to external stimuli like heat, humidity, or mechanical stress (e.g., grinding, compression).
Troubleshooting Steps:
-
Stability Studies: Store the sample under accelerated stability conditions (e.g., elevated temperature and humidity) and monitor for changes in the PXRD pattern and DSC thermogram over time.
-
Identify the Stable Form: The polymorph that eventually predominates under various conditions is likely the most thermodynamically stable form.
-
Mechanical Stress Testing: Analyze the sample before and after grinding or compaction to see if mechanical stress induces a polymorphic transformation.
-
Formulation Development: If the stable form is desired, develop a process that directly crystallizes it. If a metastable form with advantageous properties is required, formulation strategies may be needed to stabilize it, such as the inclusion of specific excipients.
Frequently Asked Questions (FAQs)
Q1: Does ibuprofen isobutanolammonium exhibit polymorphism?
While the scientific literature has not explicitly reported multiple polymorphs for this compound salt to date, the parent molecule, ibuprofen, and its other salts (like sodium ibuprofen) are known to exist in different crystalline forms.[1][2] Therefore, it is reasonable to assume that this compound may also exhibit polymorphism, and it is crucial to screen for it during development.
Q2: What is the typical melting point of this compound?
Based on available literature, the crystalline salt of this compound has a sharp melting endotherm with a peak at approximately 136.88 °C and an onset at 133.69 °C.[3] Significant deviations from this may indicate the presence of a different polymorph or impurities.
Q3: Which analytical techniques are essential for identifying and differentiating polymorphs of this compound?
A combination of techniques is recommended for unambiguous characterization:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying different crystal structures.[4][5]
-
Differential Scanning Calorimetry (DSC): Useful for determining the melting point and enthalpy of fusion, which are characteristic of a specific polymorph.[6][7]
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecules and can detect differences in hydrogen bonding and conformation between polymorphs.[8][9]
Q4: How can I control the polymorphic outcome during the synthesis of this compound?
The resulting polymorphic form is highly dependent on the crystallization conditions. To control the outcome, you should systematically investigate and control the following parameters:
-
Solvent System: The polarity and hydrogen bonding capability of the solvent can influence which polymorph nucleates and grows.
-
Temperature and Cooling Rate: Rapid cooling often yields metastable forms, while slow cooling tends to produce the stable form.
-
Supersaturation: The level of supersaturation at which crystallization is initiated can be a critical factor.
-
Agitation: The stirring rate can affect nucleation and crystal growth kinetics.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.
Q5: What are the potential implications of polymorphism in this compound for drug development?
Polymorphism can significantly impact:
-
Bioavailability: Different polymorphs can have different solubilities and dissolution rates, which in turn can affect how the drug is absorbed in the body.
-
Stability: A metastable polymorph may convert to a more stable form during storage, potentially altering the drug product's performance and shelf life.
-
Manufacturing: Properties like crystal habit, flowability, and compressibility can vary between polymorphs, affecting processes like tableting.[10]
Data Presentation
Table 1: Hypothetical Thermal Properties of this compound Polymorphs
| Property | Form I (Hypothetical Stable) | Form II (Hypothetical Metastable) |
| Melting Point (Peak) | ~ 137 °C | ~ 125 °C |
| Enthalpy of Fusion (ΔHfus) | Higher Value | Lower Value |
| Relationship | Monotropic | Monotropic |
| Solubility | Lower | Higher |
Note: This table is illustrative, based on typical polymorphic behavior, as multiple polymorphs of this compound have not been definitively reported in the literature.
Table 2: Key Vibrational Spectroscopy Peaks for this compound Salt
| Functional Group | Wavenumber (cm⁻¹) | Expected Changes Between Polymorphs |
| O-H stretch (from COOH) | Broad, shifted due to salt formation | Position and shape may change due to different hydrogen bonding networks. |
| N-H stretch (from ammonium) | Present | Position and shape may change due to different hydrogen bonding networks. |
| C=O stretch (from carboxylate) | Shifted from ~1710 cm⁻¹ (acid) | May show slight shifts or splitting depending on the crystal packing. |
| Aromatic C-C stretch | ~1514 cm⁻¹ | Generally less sensitive, but may show minor shifts. |
Note: The exact peak positions can vary slightly. This table is for guidance on regions of interest when comparing spectra of potential polymorphs.[11][12]
Experimental Protocols
Protocol 1: Polymorph Screening by Solvent Crystallization
-
Objective: To identify potential polymorphs of this compound by crystallization from various solvents.
-
Materials: this compound, a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane).
-
Procedure:
-
Prepare saturated solutions of this compound in each solvent at an elevated temperature (e.g., 50 °C).
-
Divide the solutions into aliquots.
-
Allow the aliquots to crystallize under different conditions:
-
Slow cooling to room temperature.
-
Rapid cooling in an ice bath.
-
Slow solvent evaporation at room temperature.
-
-
Isolate the resulting solids by filtration and dry under vacuum.
-
Analyze each solid sample by PXRD and DSC to identify different crystalline forms.
-
Protocol 2: Characterization by Powder X-Ray Diffraction (PXRD)
-
Objective: To obtain a diffraction pattern for phase identification of this compound solids.
-
Instrument: A standard powder X-ray diffractometer with Cu Kα radiation.
-
Procedure:
-
Gently grind a small amount of the sample to ensure a random orientation of the crystals.
-
Pack the sample into the sample holder.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 5° to 40°).
-
Compare the resulting diffractograms from different experiments. Unique peak positions and/or relative intensities indicate different polymorphs.
-
Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal properties (melting point, enthalpy of fusion) of this compound solids.
-
Instrument: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset and peak temperatures of any thermal events, such as melting.
-
Visualizations
Caption: Workflow for polymorphic screening and characterization.
Caption: Relationship between crystallization, polymorphs, and properties.
References
- 1. Racemic species of sodium ibuprofen: characterization and polymorphic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. azom.com [azom.com]
- 5. news-medical.net [news-medical.net]
- 6. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 7. The use of optical differential scanning calorimetry to investigate ibuprofen miscibility in polymeric films for topical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational stability of ibuprofen: assessed by DFT calculations and optical vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physico-mechanical and dissolution behaviours of ibuprofen crystals crystallized in the presence of various additives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular structure and vibrational spectra of ibuprofen using density function theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Ibuprofen Isobutanolammonium
Welcome to the Technical Support Center for the analytical method validation of Ibuprofen Isobutanolammonium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider during the validation of an HPLC method for this compound?
A1: According to the International Conference on Harmonisation (ICH) guidelines, the key validation parameters for an HPLC assay of this compound include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2][3]
Q2: How can I demonstrate the specificity of an HPLC method for this compound?
A2: Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] This can be achieved by:
-
Forced Degradation Studies: Subjecting an this compound solution to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. The method should be able to resolve the Ibuprofen peak from any degradant peaks.[4][5]
-
Analysis of Placebo: Injecting a placebo sample (matrix without the active ingredient) to ensure no interfering peaks at the retention time of Ibuprofen.
-
Peak Purity Analysis: Using a photodiode array (PDA) detector to assess peak purity and confirm that the chromatographic peak of Ibuprofen is not co-eluting with other substances.
Q3: What are the typical acceptance criteria for linearity, accuracy, and precision in a method validation for this compound?
A3: While specific limits may vary based on the application, typical acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of 98.0% to 102.0% for the drug substance. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
Q4: What are common challenges in developing a stability-indicating method for Ibuprofen?
A4: A primary challenge is achieving adequate separation between the main Ibuprofen peak and the peaks of its degradation products.[1][2][4] Forced degradation studies often reveal that Ibuprofen is susceptible to degradation under basic conditions.[4] Ensuring the method can resolve these degradants is crucial for a reliable stability-indicating assay.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the acidic Ibuprofen molecule and residual silanols on the column. - Column overload. - Incompatible sample solvent. | - Use a mobile phase with a pH that ensures Ibuprofen is in its ionized or non-ionized form consistently. - Incorporate a competitive base (e.g., triethylamine) in the mobile phase. - Reduce the injection volume or sample concentration.[6] - Dissolve the sample in the mobile phase.[7] |
| Poor Resolution | - Inappropriate mobile phase composition. - Column deterioration. - Flow rate is too high. | - Optimize the organic-to-aqueous ratio in the mobile phase. - Adjust the pH of the aqueous phase. - Replace the column with a new one of the same type. - Reduce the flow rate.[8] |
| Baseline Drift/Noise | - Contaminated mobile phase or detector cell. - Column temperature fluctuations. - Air bubbles in the system. | - Prepare fresh mobile phase using HPLC-grade solvents.[9] - Flush the detector cell.[8] - Use a column oven to maintain a constant temperature.[8][10] - Degas the mobile phase and purge the pump.[8] |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Pump malfunction (inconsistent flow rate). - Poor column equilibration. | - Prepare the mobile phase accurately and consistently.[8] - Check the pump for leaks and ensure it is delivering a constant flow.[7][8] - Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[10][11] |
Experimental Protocols
HPLC Method for this compound Assay
This protocol provides a general methodology for the determination of this compound. Method optimization and validation are required for specific applications.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a pH 2.5 phosphate (B84403) buffer (60:40, v/v).[12] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 25 °C.[4]
-
-
Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution with the mobile phase to achieve a working standard concentration within the linear range of the method (e.g., 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The tailing factor for the Ibuprofen peak should be not more than 2.0.
-
The theoretical plates for the Ibuprofen peak should be not less than 2000.
-
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Troubleshooting Decision Tree for HPLC.
References
- 1. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. ijsdr.org [ijsdr.org]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. ijnrd.org [ijnrd.org]
Technical Support Center: Scaling Up Ibuprofen Isobutanolammonium Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of ibuprofen (B1674241) isobutanolammonium salt.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of ibuprofen isobutanolammonium synthesis, from reaction to final product isolation.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SUI-T01 | Low Yield of Precipitated Salt | - Incomplete reaction between ibuprofen and isobutanolamine.- Sub-optimal solvent system leading to higher solubility of the salt.- Loss of product during filtration and washing. | - Ensure accurate stoichiometry and consider a slight excess of the amine.- Monitor reaction completion by in-process controls (e.g., TLC, HPLC).- Evaluate different anti-solvents or solvent ratios to minimize solubility.- Optimize filtration and washing procedures to reduce mechanical losses. |
| SUI-T02 | Inconsistent Crystal Form (Polymorphism) | - Variations in cooling rate and agitation during crystallization.- Presence of impurities influencing crystal nucleation and growth.- Changes in solvent composition. | - Implement controlled cooling profiles and consistent agitation rates.[1][]- Characterize the impurity profile of starting materials and intermediates.- Maintain strict control over solvent ratios and moisture content.[1]- Utilize Process Analytical Technology (PAT) to monitor crystallization in real-time.[1] |
| SUI-T03 | Poor Flowability of Dried Powder | - Irregular crystal shape or wide particle size distribution.- Residual solvent or high moisture content.- Formation of amorphous content. | - Optimize crystallization parameters to control crystal habit.[3]- Employ particle engineering techniques like milling or micronization.[1]- Ensure efficient drying to meet residual solvent and moisture specifications.[1]- Characterize the solid-state properties (e.g., using XRD, DSC) to quantify amorphous content. |
| SUI-T04 | Product Discoloration | - Thermal degradation of reactants or product.- Presence of chromophoric impurities from starting materials or side reactions. | - Implement precise temperature control during the reaction and drying stages.- Source high-purity starting materials.- Consider purification of the crude product by recrystallization. |
| SUI-T05 | Difficulty in Filtration | - Formation of very fine particles (fines).- Gummy or oily precipitate instead of a crystalline solid. | - Control the rate of anti-solvent addition or cooling to promote crystal growth over nucleation.[]- Introduce seeding with pre-formed crystals to encourage the growth of larger particles.[]- Adjust solvent system to ensure a crystalline precipitate. |
| SUI-T06 | Batch-to-Batch Inconsistency | - Poorly defined process parameters.- Variability in raw material quality.- Inadequate mixing at a larger scale. | - Define and control critical process parameters (CPPs) using a Quality by Design (QbD) approach.- Establish robust specifications for all starting materials.- Use computational fluid dynamics (CFD) to model and optimize mixing in the reactor. |
Frequently Asked Questions (FAQs)
1. What are the critical process parameters to monitor during the scale-up of the this compound salt synthesis?
During scale-up, it is crucial to monitor and control the following parameters:
-
Temperature: The acid-base reaction is exothermic. Inadequate heat removal at a larger scale can lead to temperature gradients, affecting reaction rate, side product formation, and final product quality.
-
Addition Rate: The rate of addition of isobutanolamine to the ibuprofen solution can impact local supersaturation, which in turn affects crystal size and morphology.
-
Agitation Speed: Proper mixing is essential to ensure homogeneity and efficient heat and mass transfer. Inadequate mixing can lead to localized high concentrations and temperature gradients.
-
Cooling Rate: The cooling profile during crystallization directly influences nucleation and crystal growth, which are critical for obtaining the desired crystal form and particle size distribution.[]
-
Drying Temperature and Time: These parameters are critical for achieving the target residual solvent and moisture content without causing thermal degradation of the product.[1]
2. How can I control the particle size and crystal morphology of the final product?
Controlling particle size and crystal morphology is key to ensuring consistent product quality and manufacturability.[4] Key strategies include:
-
Controlled Crystallization: Implement a well-defined cooling profile and agitation rate. Rapid cooling often leads to the formation of small, irregular crystals, while slow, controlled cooling promotes the growth of larger, more uniform crystals.[]
-
Seeding: Introducing a small quantity of pre-formed crystals of the desired morphology can direct the crystallization process, leading to a more consistent particle size distribution.[]
-
Solvent Selection: The choice of solvent and anti-solvent can significantly influence crystal habit.
-
Process Analytical Technology (PAT): Tools like Focused Beam Reflectance Measurement (FBRM) can be used to monitor particle size and count in real-time, allowing for dynamic control of the crystallization process.[1]
3. What are the potential impurities I should be aware of during scale-up?
Potential impurities can originate from the starting materials or be generated during the synthesis. These may include:
-
Unreacted Ibuprofen or Isobutanolamine: Incomplete reaction can leave residual starting materials in the final product.
-
Degradation Products: Excessive temperatures can lead to the degradation of ibuprofen or the salt.
-
Impurities from Ibuprofen Synthesis: The commercial synthesis of ibuprofen can result in various related substances. Common impurities include 4-isobutylacetophenone and other structural isomers. It is important to use a high-purity grade of ibuprofen for the salt synthesis.
-
Residual Solvents: The solvents used in the reaction and crystallization must be effectively removed during drying to meet regulatory limits.[1]
4. What are the key safety considerations when scaling up this process?
-
Exothermic Reaction: The acid-base neutralization is exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated, preventing a runaway reaction.
-
Solvent Handling: Use appropriate engineering controls (e.g., closed systems, ventilation) to handle organic solvents safely.
-
Dust Explosion Hazard: The dried, powdered product may pose a dust explosion risk. Implement appropriate dust control measures and use properly grounded equipment.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including safety glasses, gloves, and lab coats.
Experimental Protocols
Lab-Scale Synthesis of this compound Salt
This protocol is based on a reported lab-scale synthesis.
Materials:
-
Ibuprofen (≥98% purity)
-
2-Amino-2-methyl-1-propanol (B13486) (isobutanolamine)
-
n-Hexane
Procedure:
-
Dissolve 10 mmol of ibuprofen in 40 mL of n-hexane in a suitable reaction vessel equipped with a magnetic stirrer.
-
Slowly add 10 mmol of 2-amino-2-methyl-1-propanol dropwise to the stirred solution.
-
Continue stirring the solution for 1 hour at room temperature.
-
A precipitate will form during this time.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of cold n-hexane.
-
Dry the product in an oven at a controlled temperature (e.g., 70°C) until a constant weight is achieved.
-
Store the dried sample in a desiccator.
Quantitative Data from Lab-Scale Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Ibuprofen:Amine) | 1:1 | |
| Melting Point (Peak) | 136.88 °C | |
| Solubility in Water | 315.201 mg/mL | |
| Solubility of Pure Ibuprofen in Water | 0.021 mg/mL |
Visualizations
Experimental Workflow for Lab-Scale Synthesis
Caption: Workflow for the lab-scale synthesis of this compound salt.
Logical Relationship for Scale-Up Troubleshooting
Caption: Common challenges in scaling up and their potential consequences.
References
Validation & Comparative
Ibuprofen Salts: A Comparative Analysis of Isobutanolammonium and Lysine Formulations for Enhanced Solubility
For researchers and drug development professionals, optimizing the aqueous solubility of active pharmaceutical ingredients (APIs) like ibuprofen (B1674241) is a critical step in enhancing bioavailability and therapeutic efficacy. This guide provides a detailed comparison of two salt forms of ibuprofen—ibuprofen isobutanolammonium and ibuprofen lysine (B10760008)—with a focus on their aqueous solubility, supported by experimental data and protocols.
The conversion of ibuprofen into a salt is a common strategy to increase its dissolution rate in aqueous media. By forming an ionic bond with a suitable counter-ion, the lattice energy of the ibuprofen crystal is disrupted, facilitating its interaction with water molecules. This guide delves into the specifics of two such salts, offering a comparative overview for formulation scientists.
Quantitative Solubility Data
The aqueous solubility of ibuprofen and its salt forms is a key determinant of their dissolution and subsequent absorption. The following table summarizes the available quantitative data for the solubility of this compound and ibuprofen lysine in water.
| Compound | Aqueous Solubility (mg/mL) | Source |
| This compound | 315.201 | [1] |
| Ibuprofen Lysine | ≥17.6 | (Source from previous search steps) |
| Ibuprofen (Free Acid) | ~0.021 at 25 °C | (Source from previous search steps) |
It is important to note that the provided solubility values are sourced from different studies and may have been determined under varying experimental conditions. However, the data clearly indicates that both salt forms exhibit significantly higher aqueous solubility compared to the free acid form of ibuprofen. Notably, one study directly reports the solubility of this compound as 315.201 mg/mL[1]. For ibuprofen lysine, while a precise upper limit is not given, its solubility is stated to be at least 17.6 mg/mL. Both salts are recognized for their enhanced water-solubility properties[2][3][4][5].
Experimental Protocols for Aqueous Solubility Determination
To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The following outlines a general methodology for determining the aqueous solubility of ibuprofen salts, based on established practices.
Equilibrium Shake-Flask Method
This widely used method involves determining the saturation concentration of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound or Ibuprofen lysine powder
-
Purified water (e.g., deionized or distilled)
-
Conical flasks or vials with stoppers
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the ibuprofen salt to a known volume of purified water in a conical flask. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the flasks and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of ibuprofen.
-
Calculation: Calculate the solubility of the ibuprofen salt in mg/mL based on the measured concentration and the dilution factor.
Logical Pathway for Improved Bioavailability
The primary advantage of enhanced aqueous solubility for an API like ibuprofen is the potential for improved bioavailability. The following diagram illustrates this logical relationship.
References
- 1. New Ibuprofen Cystamine Salts With Improved Solubility and Anti‐Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 57469-77-9: Ibuprofen lysine | CymitQuimica [cymitquimica.com]
- 3. aesculapius.it [aesculapius.it]
- 4. Vaginal use of this compound (ginenorm): efficacy, tolerability, and pharmacokinetic data: a review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"validating analytical methods for Ibuprofen isobutanolammonium"
A comparative guide to the validation of analytical methods for ibuprofen (B1674241) and its salt, ibuprofen isobutanolammonium, is essential for researchers and drug development professionals. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to assist in selecting the most suitable method for a specific application. While specific validated methods for this compound are not extensively documented in publicly available literature, the analytical methods for ibuprofen are readily adaptable for its salt forms. The primary focus of analysis is the ibuprofen molecule, which is the chromophore and the active moiety.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of ibuprofen due to its high resolution, sensitivity, and specificity.
Comparison of HPLC Methods
| Parameter | Method 1: Stability-Indicating HPLC | Method 2: General HPLC |
| Linearity (r²) | 0.999 | >0.99 |
| Accuracy (% Recovery) | 98.2% - 101.6% | Typically 98-102% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | 0.1 µg/mL | Varies by detector |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Varies by detector |
Experimental Protocol: Stability-Indicating HPLC Method
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH 3.0) in a 60:40 v/v ratio.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
HPLC Experimental Workflow
Caption: A typical experimental workflow for the HPLC analysis of Ibuprofen.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity and is a powerful tool for the identification and quantification of ibuprofen, especially in complex matrices.
Performance of GC-MS Method
| Parameter | GC-MS Method |
| Linearity (r²) | 0.998 |
| Accuracy (% Recovery) | 95.7% - 104.3% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Experimental Protocol: GC-MS Method
-
Derivatization: Ibuprofen is often derivatized (e.g., silylation) to increase its volatility.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized temperature gradient for the separation of ibuprofen from other components.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode.
GC-MS Experimental Workflow
Caption: A general experimental workflow for the GC-MS analysis of Ibuprofen.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of ibuprofen in bulk and pharmaceutical formulations.
Comparison of UV-Visible Spectrophotometry Methods
| Parameter | Method 1: Methanolic NaOH | Method 2: 0.1 M NaOH |
| λmax | 264 nm and 273 nm | 222 nm |
| Linearity (r²) | 0.999 | 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.5% | 98.9% - 101.2% |
| Precision (% RSD) | < 1% | < 2% |
| Limit of Detection (LOD) | 0.5 µg/mL | Not specified |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | Not specified |
Experimental Protocol: UV-Visible Spectrophotometry
-
Solvent: Methanolic NaOH or 0.1 M NaOH is commonly used.
-
Wavelength: The wavelength of maximum absorbance (λmax) is determined by scanning the UV spectrum of ibuprofen in the chosen solvent.
-
Standard Curve: A standard curve is prepared by measuring the absorbance of a series of ibuprofen solutions of known concentrations.
-
Quantification: The concentration of ibuprofen in the sample is determined by measuring its absorbance and interpolating from the standard curve.
UV-Visible Spectrophotometry Experimental Workflow
Caption: A schematic workflow for the UV-Visible spectrophotometric analysis of Ibuprofen.
Conclusion
The choice of an analytical method for ibuprofen or this compound depends on the specific requirements of the analysis.
-
HPLC is ideal for stability studies and the analysis of ibuprofen in the presence of degradation products or other active ingredients due to its high specificity and resolution.
-
GC-MS is highly sensitive and selective, making it suitable for the analysis of ibuprofen in complex biological matrices, although it may require a derivatization step.
-
UV-Visible Spectrophotometry is a simple, rapid, and cost-effective method for the routine quality control of ibuprofen in bulk and pharmaceutical dosage forms, where high specificity is not a critical requirement.
For the analysis of this compound, all the above methods are applicable. However, it is crucial to validate the chosen method for the specific salt form to ensure its accuracy, precision, and reliability for the intended purpose. This validation should follow the guidelines of the International Council for Harmonisation (ICH).
A Comparative Analysis of Topical Ibuprofen and Diclofenac Gel Efficacy in Musculoskeletal Pain
Both ibuprofen (B1674241) and diclofenac (B195802) exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[1][2][3][4] Topical application aims to deliver the drug directly to the site of pain, thereby minimizing systemic exposure and associated side effects.[5][6]
Quantitative Data Summary
The following tables summarize the key efficacy and pharmacokinetic parameters gathered from comparative and individual studies.
Table 1: Comparative Efficacy in Acute Musculoskeletal Injuries
| Parameter | Ibuprofen 5% Gel | Diclofenac 1.16% Gel | Ibuprofen 5% with Levomenthol (B1675115) 3% Gel |
| Median Time to Significant Pain Relief | 25 minutes | 20 minutes | 20 minutes |
| Global Pain Relief at 2 hours | Inferior to Diclofenac and Ibuprofen/Levomenthol | Superior to Ibuprofen Gel | Superior to Ibuprofen Gel |
| Cooling Sensation at 2 hours (% of patients) | 14.7% | 16.4% | 45.8% |
Data sourced from a single-dose, randomized, single-blind study involving 182 patients with acute soft-tissue injuries.[7][8]
Table 2: Efficacy in Acute Musculoskeletal Pain (Compared to Placebo)
| Parameter | Ibuprofen Gel | Diclofenac Gel |
| Number Needed to Treat (NNT) for Clinical Success | 4 | 2 |
| Clinical Success Rate | 55% | 74% |
| Placebo Success Rate | 33% | 47% |
Clinical success was variably defined as at least 50% reduction in pain or a global assessment of treatment as good/excellent.[9][10]
Table 3: Pharmacokinetic Properties of Topical Formulations
| Parameter | Topical Ibuprofen | Topical Diclofenac |
| Bioavailability (relative to oral) | ~22% (for a 5% gel with occlusion)[11] | ~6% (for Emulgel formulation)[12] |
| Time to Peak Plasma Concentration (Cmax) | ~2.4 hours (with occlusion)[11] | Steady state reached after 2 days of twice-daily administration[13] |
| Tissue Penetration | Achieves therapeutic concentrations in underlying tissues. | Penetrates skin to reach therapeutic levels in deeper tissues, including synovial fluid.[4][6][14] |
Experimental Protocols
A key study directly comparing ibuprofen and diclofenac gels employed the following methodology:
Study Design: A randomized, single-blind, single-dose, parallel-group study.[7][8]
Participants: 182 patients with acute, uncomplicated, painful soft-tissue injuries (e.g., sprains, strains) occurring within the previous 48 hours.[7]
Interventions:
-
Ibuprofen 5% w/w gel
-
Diclofenac diethylamine (B46881) 1.16% w/w gel
-
Ibuprofen 5% w/w gel with levomenthol 3% w/w
A single dose of the assigned gel was applied to the injured area.
Outcome Measures:
-
Primary Efficacy Endpoint: Time to the first report of significant pain relief, defined as a 2-point reduction from baseline on an 11-point numeric rating scale (NRS) for pain.
-
Secondary Efficacy Endpoints:
-
Global assessment of pain relief at 2 hours, rated on a 7-point scale.
-
Patient-reported cooling or warming sensations at various time points over 2 hours.
-
Statistical Analysis:
-
Time to significant pain relief was analyzed using survival analysis.
-
Global pain relief was compared using the Kruskal-Wallis test.
-
Proportions of patients reporting cooling sensations were compared using appropriate statistical tests.[7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of NSAIDs and the workflow of a comparative clinical trial.
Caption: Mechanism of action of Ibuprofen and Diclofenac via COX inhibition.
Caption: Workflow of a comparative topical analgesic clinical trial.
Discussion
The available evidence suggests that for acute musculoskeletal injuries, both topical ibuprofen and diclofenac are effective in providing pain relief compared to placebo.[9] A direct comparison indicates that diclofenac gel may offer a faster onset of significant pain relief and superior global pain relief at 2 hours compared to ibuprofen gel alone.[7][8] The addition of levomenthol to ibuprofen gel appears to enhance its efficacy to a level comparable with diclofenac, with the added benefit of a prolonged cooling sensation.[7]
It is important to note that the pharmacokinetic profiles of topical NSAIDs are highly dependent on the specific formulation, including the salt form, concentration, and vehicle used, which can significantly influence skin permeation and absorption.[15][16] Therefore, while this guide provides a comparison based on the available literature for generic ibuprofen and diclofenac gels, these findings may not be directly extrapolated to ibuprofen isobutanolammonium without specific comparative studies.
For chronic conditions such as osteoarthritis, topical diclofenac has been more extensively studied and has demonstrated efficacy in reducing pain and improving function.[5][17][18][19]
Conclusion
Based on the current literature, topical diclofenac gel appears to have a slight efficacy advantage over standard ibuprofen gel for acute musculoskeletal pain in terms of onset and overall relief. However, both are effective topical analgesics. The specific formulation of this compound for musculoskeletal pain remains an area for further investigation to determine its comparative efficacy against established topical NSAIDs like diclofenac gel. Future research should focus on head-to-head clinical trials of these specific formulations to provide definitive guidance for clinical and developmental purposes.
References
- 1. Voltaren Gel (Diclofenac Sodium Gel): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Vaginal Use of this compound (Ginenorm): Efficacy, Tolerability, and Pharmacokinetic Data: A Review of Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltaren Mode of Action (MOA) | Haleon HealthPartner [haleonhealthpartner.com]
- 5. Articles [globalrx.com]
- 6. imsear.searo.who.int [imsear.searo.who.int]
- 7. Comparison of diclofenac gel, ibuprofen gel, and ibuprofen gel with levomenthol for the topical treatment of pain associated with musculoskeletal injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thennt.com [thennt.com]
- 10. Topical NSAIDs for acute musculoskeletal pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and bioavailability of percutaneous ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The percutaneous absorption of diclofenac] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Percutaneous absorption of diclofenac in healthy volunteers after single and repeated topical application of diclofenac Emulgel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Skin penetration and tissue permeation after topical administration of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Percutaneous absorption of ibuprofen from different formulations. Comparative study with gel, hydrophilic ointment and emulsion cream. | Semantic Scholar [semanticscholar.org]
- 17. Articles [globalrx.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Topical NSAIDs for Chronic Musculoskeletal Pain in Adults | AAFP [aafp.org]
Ibuprofen Isobutanolammonium vs. Placebo: An In Vivo Efficacy Comparison
Data Presentation: Clinical Efficacy
Clinical trials have demonstrated the superiority of Ibuprofen Isobutanolammonium over placebo in treating vulvovaginitis, offering insights into its anti-inflammatory and analgesic effects in a clinical setting.[1][2] The following table summarizes the key quantitative data from these studies.
| Efficacy Endpoint | This compound | Placebo | Percentage Reduction at Day 7 | Study Population |
| Subjective Symptoms | 70 women with vulvovaginitis[2] | |||
| Itching | Significant Reduction (disappeared after 7 days)[2] | Less Reduction | Marked difference in favor of active treatment | |
| Pain/Burning Sensation | Significant Reduction (disappeared after 7 days)[2] | Less Reduction | Marked difference in favor of active treatment | |
| Objective Signs | ||||
| Erythema | Significant Reduction[2] | Less Reduction | Statistically significant reduction compared to placebo[2] | |
| Edema | Significant Reduction[1][2] | Less Reduction | Statistically significant reduction compared to placebo | |
| Leucorrhea | Significant Reduction[2] | Less Reduction | Statistically significant reduction compared to placebo |
Experimental Protocols
Standard in vivo animal models are crucial for the preclinical evaluation of the analgesic and anti-inflammatory efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. Below are detailed methodologies for key experiments that could be used to compare this compound to a placebo.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely used model assesses the anti-inflammatory activity of a compound by measuring the reduction of localized edema induced by carrageenan, a phlogistic agent.[3][4]
-
Animals: Male or female Wistar or Sprague-Dawley rats (150-200g).
-
Grouping:
-
Group 1: Control (vehicle/placebo).
-
Group 2: this compound (various doses).
-
Group 3: Positive Control (e.g., standard Ibuprofen or Indomethacin).
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (this compound), placebo, or positive control is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[5]
-
-
Efficacy Endpoint: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
This model evaluates peripheral analgesic activity by quantifying the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.[6]
-
Animals: Swiss albino mice (20-25g).
-
Grouping:
-
Group 1: Control (vehicle/placebo).
-
Group 2: this compound (various doses).
-
Group 3: Positive Control (e.g., standard Ibuprofen or Aspirin).
-
-
Procedure:
-
The test compound, placebo, or positive control is administered orally or intraperitoneally.
-
After a predetermined time (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Efficacy Endpoint: The percentage inhibition of writhing is calculated for each treated group compared to the control group.
Hot Plate Test in Rats or Mice (Analgesic Activity - Central)
This method is used to assess the central analgesic activity of a compound by measuring the reaction time of the animal to a thermal stimulus.
-
Animals: Wistar rats or Swiss albino mice.
-
Grouping:
-
Group 1: Control (vehicle/placebo).
-
Group 2: this compound (various doses).
-
Group 3: Positive Control (e.g., Morphine).
-
-
Procedure:
-
The basal reaction time of each animal is determined by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time until a response is observed (e.g., licking of the paws or jumping). A cut-off time is set to prevent tissue damage.
-
The test compound, placebo, or positive control is administered.
-
The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Efficacy Endpoint: An increase in the reaction time compared to the basal time and the control group indicates an analgesic effect.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for evaluating anti-inflammatory activity and the known signaling pathway of ibuprofen.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Ibuprofen's Mechanism of Action via COX Inhibition.
References
- 1. Vaginal Use of this compound (Ginenorm): Efficacy, Tolerability, and Pharmacokinetic Data: A Review of Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
A Comparative Guide to HPLC and UV-Vis Spectrophotometry for the Quantification of Ibuprofen Isobutanolammonium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and a theoretical Ultraviolet-Visible (UV-Vis) spectrophotometric method for the quantitative analysis of Ibuprofen Isobutanolammonium. The information is collated from established analytical methodologies for Ibuprofen and other pharmaceutical compounds, providing a framework for cross-validation.
Introduction
In pharmaceutical analysis, the selection of an appropriate analytical technique is crucial for ensuring the quality, safety, and efficacy of drug substances and products.[1] Both HPLC and UV-Vis spectrophotometry are widely used for the quantification of active pharmaceutical ingredients (APIs).[1] HPLC offers high specificity and separation capabilities, while UV-Vis spectrophotometry provides a simpler and more rapid analysis. This guide explores the principles, methodologies, and comparative performance of these two techniques for the analysis of this compound.
Principles of the Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The components of the sample interact differently with the stationary phase, leading to their separation. For Ibuprofen, a reverse-phase HPLC (RP-HPLC) method is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, such as acetonitrile (B52724) and water with a pH modifier.[2][3] Detection is often performed using a UV detector at a wavelength where Ibuprofen exhibits maximum absorbance.[2]
UV-Visible Spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength. The concentration of an analyte in a solution is directly proportional to the absorbance of light, as described by the Beer-Lambert law.[4] For the quantification of Ibuprofen, a specific wavelength of maximum absorbance (λmax) is selected to measure its concentration in a suitable solvent.[5][6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A typical RP-HPLC method for the analysis of Ibuprofen would be developed and validated according to guidelines from the International Conference on Harmonisation (ICH).[2][3]
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3][7]
-
A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typical.[8] The pH of the aqueous phase is often adjusted to ensure the proper ionization state of Ibuprofen.[3] A common mobile phase composition is a mixture of acetonitrile and phosphoric acid solution.[2]
-
Column Temperature: Maintained at a constant temperature, for instance, ambient or slightly elevated, to ensure reproducibility.
-
Injection Volume: A fixed volume, often 20 µL, is injected.[7]
-
Detection Wavelength: Detection is usually carried out at the λmax of Ibuprofen, which is around 220-222 nm.[2][9]
Standard and Sample Preparation:
-
Standard Solution: A stock solution of Ibuprofen reference standard is prepared in the mobile phase or a suitable solvent and then diluted to create a series of calibration standards.
-
Sample Solution: A precisely weighed amount of the this compound sample is dissolved in the same solvent as the standard and diluted to fall within the concentration range of the calibration curve.
UV-Visible Spectrophotometric Method
A simple and rapid UV-Vis spectrophotometric method can be developed for the quantification of Ibuprofen.
Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a pair of matched quartz cuvettes.
Methodology:
-
Solvent: A suitable solvent in which Ibuprofen is soluble and stable, and that does not interfere with the absorbance measurement, should be chosen. Distilled water or a buffer solution is often used.[10][11]
-
Determination of λmax: A solution of Ibuprofen is scanned across a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which for Ibuprofen is typically around 222 nm.[5]
-
Calibration Curve: A series of standard solutions of Ibuprofen with known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration of Ibuprofen is determined from the calibration curve.
Data Presentation: Comparative Validation Parameters
The performance of both methods would be evaluated based on several validation parameters as stipulated by ICH guidelines. The following table summarizes expected performance characteristics based on literature for Ibuprofen and similar compounds.
| Validation Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Specificity | High. The chromatographic separation resolves Ibuprofen from potential impurities and excipients.[12] | Lower. The method is susceptible to interference from any substance in the sample matrix that absorbs at the same wavelength as Ibuprofen.[4] |
| Linearity (Correlation Coefficient, R²) | Typically ≥ 0.999 over a wide concentration range (e.g., 0.4 - 1.6 mg/mL).[2] | Typically ≥ 0.999 over a narrower concentration range (e.g., 5-25 µg/ml).[10][11] |
| Accuracy (% Recovery) | High, typically in the range of 98-102%.[3][13] | Generally good, often in the range of 98-102%, but can be affected by interfering substances.[10][13] |
| Precision (% RSD) | Excellent. Intra-day and inter-day precision with RSD values typically less than 2%.[2][13] | Good. RSD values are generally low, but may be slightly higher than HPLC.[14] |
| Limit of Detection (LOD) | Lower. Capable of detecting very low concentrations of the analyte (e.g., 0.036 mg/mL).[2] | Higher. Generally less sensitive than HPLC.[6] |
| Limit of Quantification (LOQ) | Lower. Allows for accurate quantification at lower concentrations (e.g., 0.110 mg/mL).[2] | Higher than HPLC.[6] |
| Robustness | Generally robust to small, deliberate variations in method parameters.[7] | Can be sensitive to changes in solvent composition and pH. |
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and UV-Vis spectrophotometric methods for the analysis of this compound.
Caption: Workflow for the cross-validation of HPLC and UV-Vis analytical methods.
Conclusion
Both HPLC and UV-Vis spectrophotometry are valuable techniques for the quantification of this compound. The choice of method depends on the specific requirements of the analysis.
-
HPLC is the preferred method for quality control and in instances where high specificity is required, such as in the presence of impurities or complex sample matrices. Its ability to separate components makes it a more robust and reliable technique for regulatory submissions.[4][15]
-
UV-Vis spectrophotometry offers a simple, rapid, and cost-effective alternative for routine analysis, particularly for screening purposes or in environments where an HPLC system is not available. However, its lower specificity means it is more prone to interferences, which could lead to inaccurate results.[4]
A thorough cross-validation, as outlined in the workflow, is essential to demonstrate the interchangeability or specific advantages of each method for the analysis of this compound. This ensures that the chosen analytical procedure is fit for its intended purpose.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarst.in [ijarst.in]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. scispace.com [scispace.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. ijnrd.org [ijnrd.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
- 14. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDT-ibuprofen | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
Assessing the Safety and Tolerability of Ibuprofen Isobutanolammonium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the safety and tolerability of Ibuprofen (B1674241) isobutanolammonium against standard Ibuprofen and other commonly prescribed nonsteroidal anti-inflammatory drugs (NSAIDs), Naproxen (B1676952) and Diclofenac. The information is intended to support research and development efforts by presenting available experimental data, outlining methodologies from key clinical trials, and illustrating the underlying pharmacological pathways.
Executive Summary
Ibuprofen isobutanolammonium has demonstrated a favorable safety and tolerability profile in clinical studies when used topically for the treatment of vulvovaginitis.[1][2][3][4] Its efficacy in reducing localized inflammation and related symptoms is well-documented, with a low incidence of adverse events. However, a significant gap exists in the scientific literature regarding the systemic safety and tolerability of this compound following oral administration. This lack of data currently limits a direct and comprehensive comparison with systemically administered NSAIDs like standard Ibuprofen, Naproxen, and Diclofenac.
Standard Ibuprofen, Naproxen, and Diclofenac are well-established NSAIDs with extensive clinical data on their safety and tolerability. Their primary risks are associated with the gastrointestinal (GI) and cardiovascular (CV) systems, stemming from their mechanism of action—the inhibition of cyclooxygenase (COX) enzymes.[5] The comparative risk profiles of these agents have been evaluated in numerous studies, including large-scale clinical trials such as the PRECISION trial.[6][7][8][9][10][11]
This guide will present the available data for all four compounds, with the explicit acknowledgment of the limitations in the data for this compound.
Data Presentation: Comparative Safety and Tolerability of NSAIDs
The following tables summarize quantitative data on the adverse events associated with Ibuprofen, Naproxen, and Diclofenac from selected clinical trials and meta-analyses. Due to the lack of systemic safety data, a comparable table for this compound cannot be constructed at this time. The available information for topical this compound indicates good local tolerability with minimal reported side effects.[1][2][3][4]
Table 1: Comparative Incidence of Upper Gastrointestinal Bleeding
| Drug | Incidence Rate (per 10,000 people) | 95% Confidence Interval | Study Population |
| Diclofenac (≤ 75 mg) | 1.8 | 0.5 - 4.6 | Cohort Study |
| Naproxen (≤ 750 mg) | 2.3 | 1.2 - 4.2 | Cohort Study |
| Ibuprofen (≤ 1200 mg) | 0.4 | 0.04 - 1.3 | Cohort Study |
Source: Adapted from a cohort study examining low-dose NSAID use.[12]
Table 2: Cardiovascular and Gastrointestinal Events in the PRECISION Trial
| Outcome | Celecoxib (B62257) (100-200 mg BID) | Ibuprofen (600-800 mg TID) | Naproxen (375-500 mg BID) |
| Cardiovascular Death, MI, or Stroke (Primary Outcome) | 2.3% | 2.7% | 2.5% |
| Clinically Significant GI Events | 1.1% | 1.6% | 1.5% |
| Renal Events | 0.7% | 1.1% | 0.9% |
Source: Data from the Prospective Randomized Evaluation of Celecoxib Integrated Safety versus Ibuprofen or Naproxen (PRECISION) trial.[6][7][8][9][10][11]
Experimental Protocols
To provide insight into the methodologies used to assess the safety and tolerability of NSAIDs, the protocol for the PRECISION trial is summarized below. This trial is a landmark study that provides a robust framework for comparing the cardiovascular and gastrointestinal safety of these agents.
The PRECISION Trial: A Representative Experimental Protocol
Objective: To assess the cardiovascular safety of celecoxib compared with ibuprofen and naproxen in patients with arthritis at high risk for cardiovascular events.[6][7][8][9][10][11]
Study Design: A multicenter, randomized, double-blind, parallel-group, non-inferiority trial.[6][7][8][9][10][11]
Patient Population: Patients with osteoarthritis or rheumatoid arthritis with established cardiovascular disease or at increased risk for cardiovascular disease.[6][7][8][9][10][11]
Interventions:
-
Celecoxib: 100 mg twice daily
-
Ibuprofen: 600 mg three times daily
-
Naproxen: 375 mg twice daily
Doses could be increased for rheumatoid arthritis patients.[6][7][8][9][10][11]
Primary Outcome: The primary composite endpoint was cardiovascular death (including hemorrhagic death), nonfatal myocardial infarction, or nonfatal stroke.[6][7][8][9][10][11]
Secondary and Tertiary Outcomes:
-
Clinically significant gastrointestinal events (e.g., bleeding, perforation, obstruction).[6]
-
Renal events.[6]
-
Pain control.[6]
-
Iron deficiency anemia.[6]
-
Hospitalization for hypertension or heart failure.[6]
Safety Monitoring: An independent data and safety monitoring board regularly reviewed the safety data. All major cardiovascular and gastrointestinal events were adjudicated by a blinded, independent committee.
Mandatory Visualization
Signaling Pathway of NSAID Action
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, fever, and protection of the gastric mucosa.[13][14][15] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are primarily due to the inhibition of COX-1.[16][17]
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2 pathways.
Experimental Workflow for Assessing Gastrointestinal Safety
The following diagram illustrates a typical workflow for assessing the gastrointestinal safety of NSAIDs in a clinical trial setting.
Caption: A generalized workflow for assessing the gastrointestinal safety of NSAIDs.
Conclusion
This compound is a promising topical anti-inflammatory agent with a demonstrated favorable local safety and tolerability profile. However, the absence of systemic safety and pharmacokinetic data is a critical knowledge gap that prevents a direct comparison with orally administered NSAIDs. For standard Ibuprofen, Naproxen, and Diclofenac, a wealth of data exists, allowing for a nuanced understanding of their respective gastrointestinal and cardiovascular risks. The PRECISION trial provides a valuable framework for the design of future studies aimed at elucidating the comparative safety of novel anti-inflammatory agents. Further research into the systemic effects of this compound is warranted to fully characterize its safety profile and potential as a systemic therapeutic agent.
References
- 1. Vaginal Use of this compound (Ginenorm): Efficacy, Tolerability, and Pharmacokinetic Data: A Review of Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaginal use of this compound (ginenorm): efficacy, tolerability, and pharmacokinetic data: a review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evidence-based look at the CV safety of NSAIDs [healio.com]
- 7. Prospective Randomized Evaluation of Celeboxib Integrated Safety Versus Ibuprofen or Naproxen - American College of Cardiology [acc.org]
- 8. ahajournals.org [ahajournals.org]
- 9. NSAID choice: lessons from PRECISION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jvsmedicscorner.com [jvsmedicscorner.com]
- 11. pceconsortium.org [pceconsortium.org]
- 12. Low-dose diclofenac, naproxen, and ibuprofen cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacy180.com [pharmacy180.com]
- 16. lecturio.com [lecturio.com]
- 17. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
"bioequivalence studies of Ibuprofen isobutanolammonium formulations"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic performance of various oral ibuprofen (B1674241) formulations. While the initial focus was on Ibuprofen Isobutanolammonium, a thorough literature review reveals that this formulation is primarily developed for topical and vaginal administration with limited systemic absorption. Therefore, this guide will focus on comparing the bioequivalence of orally administered, fast-acting ibuprofen salts—namely Ibuprofen Arginine and Ibuprofen Lysine—with standard Ibuprofen Acid.
The data presented is compiled from various bioequivalence studies and is intended to provide a clear comparison of key pharmacokinetic parameters, supported by detailed experimental methodologies.
Comparative Pharmacokinetics: A Data-Driven Analysis
Clinical studies consistently demonstrate that ibuprofen salts and other advanced formulations are absorbed more rapidly than standard ibuprofen acid. This accelerated absorption is attributed to their enhanced solubility in the gastrointestinal tract. While the total drug exposure, as measured by the Area Under the Curve (AUC), is generally comparable and falls within the bioequivalence range, the time to reach maximum plasma concentration (Tmax) and the peak plasma concentration (Cmax) are significantly different. These differences are critical for formulations intended for rapid pain relief.
The following table summarizes the key pharmacokinetic parameters from comparative bioequivalence studies.
| Formulation | Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Bioavailability |
| Ibuprofen Arginine | 200 | 30.2 ± 5.3 | 0.42 | 80.1 ± 15.5 | Fast-acting |
| Solubilized Ibuprofen Capsule | 200 | 29.0 ± 6.6 | 0.50 | 78.5 ± 15.0 | Fast-acting |
| Standard Ibuprofen Tablet | 200 | 24.1 ± 4.1 | 1.25 | 79.6 ± 13.9 | Standard-release |
| Ibuprofen Lysine | 400 | ~36.6 | ~1.14 | Bioequivalent to reference | Fast-acting |
| Standard Ibuprofen Tablet (Reference) | 400 | ~32.9 | ~1.82 | Bioequivalent to test | Standard-release |
Data for Ibuprofen Arginine, Solubilized Ibuprofen Capsule, and the first Standard Ibuprofen Tablet are adapted from a randomized, open-label, crossover clinical trial. Cmax and AUC are presented as mean ± standard deviation, while Tmax is presented as the median. Data for Ibuprofen Lysine and the second Standard Ibuprofen Tablet are from a separate bioequivalence study.
Experimental Protocols
The data presented in this guide are derived from randomized, open-label, crossover clinical trials involving healthy adult volunteers. The following provides a generalized methodology for a typical bioequivalence study of ibuprofen formulations.
Study Design
A randomized, open-label, single-dose, two- or three-treatment, crossover study design is commonly employed. This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period of at least one week separates each treatment period to ensure complete elimination of the drug from the systemic circulation.
Subject Population
Healthy male and female volunteers, typically between the ages of 18 and 55, are recruited. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
Drug Administration and Sample Collection
Following an overnight fast, subjects receive a single oral dose of one of the ibuprofen formulations with a standardized volume of water. Blood samples are collected at predetermined time points before and after drug administration, typically over a 12 to 24-hour period. Plasma is separated from the blood samples and stored frozen until analysis.
Bioanalytical Method for Ibuprofen Quantification
The concentration of ibuprofen in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 reverse-phase column. An isocratic mobile phase, often a mixture of acetonitrile (B52724) and an acidic aqueous buffer, is used to separate ibuprofen from other plasma components.
-
Detection: Ibuprofen is detected by UV absorbance at a specific wavelength (e.g., 220 nm) or by monitoring specific mass transitions in an MS/MS system.
-
Quantification: The concentration of ibuprofen in the samples is calculated by comparing the peak area of ibuprofen to that of an internal standard and referencing a calibration curve prepared with known concentrations of the drug.
Visualizing the Process and Concepts
To better illustrate the experimental workflow and the principles of bioequivalence assessment, the following diagrams are provided.
A Comparative Guide to Impurity Profiling and Validation of Ibuprofen Isobutanolammonium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the impurity profiling and validation of Ibuprofen (B1674241) Isobutanolammonium, a salt of the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. While extensive data exists for Ibuprofen, specific information on its isobutanolammonium salt is less prevalent. This document aims to bridge that gap by presenting a comparative analysis of analytical methodologies, proposing a robust validation protocol, and identifying potential impurities unique to this salt.
Introduction to Ibuprofen Isobutanolammonium and its Impurity Profile
Ibuprofen is commonly formulated as a free acid or various salts to enhance its physicochemical properties, such as solubility and dissolution rate. The isobutanolammonium salt is formed by the reaction of Ibuprofen with 2-amino-2-methyl-1-propanol (B13486) (isobutanolamine). The formation of this salt can introduce a unique set of impurities derived from the starting materials, the reaction process itself, and potential degradation pathways.
Controlling impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and quantification of impurities.[3]
Potential Impurities in this compound
The impurity profile of this compound can be categorized into three main classes:
-
Process-Related Impurities: These impurities can originate from the synthesis of Ibuprofen itself or from the salt formation reaction.
-
From Ibuprofen Synthesis: A well-established set of impurities is associated with the synthesis of Ibuprofen, including compounds like 4-isobutylacetophenone (Impurity C).[4]
-
From 2-amino-2-methyl-1-propanol: The quality of the isobutanolamine used is crucial. Potential impurities can include related amino alcohols or by-products from its synthesis.
-
From the Salt Formation Reaction: Incomplete reaction may leave unreacted Ibuprofen or 2-amino-2-methyl-1-propanol. Side reactions could potentially lead to the formation of amides or other adducts, especially under non-optimal reaction conditions.
-
-
Degradation Products: Forced degradation studies on Ibuprofen have shown its susceptibility to oxidative and photolytic degradation.[5][6] The isobutanolammonium salt may exhibit different stability characteristics, and its degradation could lead to the formation of known Ibuprofen degradants as well as novel impurities resulting from the degradation of the salt moiety.
-
Residual Solvents: Solvents used during the synthesis and purification of both Ibuprofen and the isobutanolammonium salt can be present as residual impurities.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Ibuprofen and its related substances due to its high resolution, sensitivity, and specificity.[1][7][8] For this compound, a stability-indicating HPLC method is essential to separate the API from its potential impurities and degradation products.
Table 1: Comparison of HPLC Methods for Ibuprofen and a Proposed Method for this compound
| Parameter | Typical HPLC Method for Ibuprofen[1] | Proposed HPLC Method for this compound | Rationale for Modification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl | C18 offers good retention for Ibuprofen. A Phenyl-Hexyl column could provide alternative selectivity for polar impurities from isobutanolamine. |
| Mobile Phase | Acetonitrile:Buffer (e.g., Phosphate (B84403) buffer pH 3.0-7.0) | Acetonitrile:Phosphate Buffer (pH 6.8-7.2) | A near-neutral pH is proposed to ensure the salt is in its ionized form, improving peak shape and reproducibility. |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm | 220 nm provides good sensitivity for Ibuprofen and many of its chromophoric impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | 35 °C | To ensure reproducible retention times. |
| Gradient | Isocratic or Gradient | Gradient | A gradient elution is recommended to ensure the separation of a wider range of potential impurities with varying polarities. |
Experimental Protocol: Proposed Stability-Indicating HPLC Method
This protocol outlines a starting point for the development and validation of a stability-indicating HPLC method for the impurity profiling of this compound.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 7.0 with dilute potassium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard solution.
Validation of the Analytical Method
The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3]
Table 2: Validation Parameters and Acceptance Criteria
| Validation Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity of the analyte peak should be demonstrated using a PDA detector. Resolution between the analyte and any adjacent peak should be >1.5. |
| Linearity | To demonstrate a linear relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations across the range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For impurities: from the reporting threshold to 120% of the specification limit. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of spiked impurities should be within 80-120% of the theoretical amount. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision for impurity quantification. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. RSD for precision at LOQ should be ≤ 10%. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like pH, mobile phase composition, and flow rate are varied slightly. |
Logical Workflow for Impurity Profiling and Validation
The following diagram illustrates the logical workflow for the impurity profiling and validation of this compound.
Caption: Workflow for Impurity Profiling and Validation.
Experimental Workflow for Method Validation
The following diagram details the experimental workflow for the validation of the analytical method.
Caption: Experimental Workflow for Method Validation.
Conclusion
The impurity profiling and validation of this compound require a tailored approach that considers the unique aspects of this salt. While existing methods for Ibuprofen provide a solid foundation, modifications are necessary to account for the properties of the isobutanolammonium counter-ion and potential new impurities. The proposed HPLC method and validation protocol in this guide offer a robust starting point for researchers and drug development professionals. A thorough understanding and implementation of these principles are essential for ensuring the quality, safety, and efficacy of drug products containing this compound.
References
- 1. longdom.org [longdom.org]
- 2. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
- 5. Monitoring Commercial Ibuprofen Potency Changes Over 1 Year When Stored in a Household Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ibuprofen Isobutanolammonium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Ibuprofen (B1674241) isobutanolammonium, a salt of the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen.
Hazard Identification and Waste Classification
The first and most critical step in any disposal procedure is to understand the hazards associated with the substance. While a specific Safety Data Sheet (SDS) for Ibuprofen isobutanolammonium was not identified, the SDS for ibuprofen indicates that the compound is generally classified as:
Based on these properties, this compound should be handled as a hazardous waste unless a specific SDS for the compound, or analysis by a qualified professional, determines otherwise. It is the responsibility of the waste generator to properly classify the waste in accordance with local and national regulations.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to minimize exposure. This includes:
-
Safety goggles or glasses to protect against eye contact.[1][4]
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
A lab coat to protect skin and clothing.
-
Respiratory protection (e.g., a dust mask or respirator) may be necessary if handling the solid form and there is a risk of generating dust.[1][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a hazardous pharmaceutical waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Segregation of Waste
-
Isolate waste containing this compound from non-hazardous laboratory trash.
-
Do not mix this waste with other incompatible chemicals.
Step 2: Container Management
-
Collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical.
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the hazards (e.g., "Toxic," "Irritant").
Step 3: On-site Accumulation
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.
-
Adhere to your institution's and local regulations regarding the maximum allowable time for hazardous waste accumulation.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
These contractors are equipped to transport and dispose of chemical waste in an environmentally sound manner, which is typically high-temperature incineration for pharmaceutical waste.
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.
-
Once properly decontaminated, the container can be disposed of as non-hazardous waste, in accordance with your institution's specific guidelines.
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.
Data Presentation: Disposal Considerations Summary
| Consideration | Guideline | Rationale |
| Waste Classification | Treat as hazardous pharmaceutical waste. | Based on the known hazards of ibuprofen, including oral toxicity, eye and respiratory irritation, and aquatic toxicity.[1][2][3][4] |
| Sewer Disposal | Prohibited. | Pharmaceutical waste can harm aquatic ecosystems and may not be effectively removed by wastewater treatment plants.[1] |
| Solid Waste (Trash) Disposal | Prohibited for laboratory-generated waste. | Prevents environmental contamination and potential for accidental exposure or diversion. |
| Recommended Disposal Method | Incineration by a licensed hazardous waste facility. | Ensures complete destruction of the active pharmaceutical ingredient. |
| Container Rinsate | Collect and dispose of as hazardous waste. | The rinsate will contain residual amounts of the chemical. |
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions on the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
